Sigma-1 receptor antagonist 5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H27N3O |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
4-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C26H27N3O/c27-20-21-2-4-22(5-3-21)23-6-8-26(9-7-23)30-19-1-16-29-17-12-25(13-18-29)24-10-14-28-15-11-24/h2-11,14-15,25H,1,12-13,16-19H2 |
InChI 键 |
BYUXJHZOSYXPSS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=CC=NC=C2)CCCOC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Sigma-1 Receptor Antagonist E-5842
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of central nervous system disorders. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of E-5842, a potent and selective sigma-1 receptor antagonist. E-5842, identified in some literature as compound 5 , has been investigated for its potential as an atypical antipsychotic. This guide details the synthetic chemistry, experimental protocols for its biological evaluation, and the key signaling pathways modulated by its interaction with the sigma-1 receptor.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor is a ligand-operated chaperone protein that plays a crucial role in cellular signaling and homeostasis.[1][2] Unlike traditional receptors, it does not belong to the G-protein coupled or ion channel families but rather functions as an inter-organelle signaling modulator.[2] Its involvement in a variety of cellular processes, including calcium signaling, ion channel modulation, and cellular stress responses, has implicated it in the pathophysiology of numerous neurological and psychiatric conditions such as schizophrenia, pain, and neurodegenerative diseases.[2][3] The development of selective antagonists for the sigma-1 receptor represents a promising avenue for novel therapeutic interventions.
Discovery and Pharmacological Profile of E-5842
E-5842, with the chemical name (4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-[4-(1,2,4-triazol-1-yl)butyl]pyridine citrate), was developed by Laboratorios Dr. Esteve as a high-affinity sigma-1 receptor ligand.[4] Preclinical studies have demonstrated its profile as an atypical antipsychotic.[4]
Binding Affinity and Selectivity
E-5842 exhibits a high affinity for the sigma-1 receptor, with a reported Ki value of 4 nM.[4] Its selectivity for the sigma-1 receptor over the sigma-2 receptor and other CNS targets contributes to its favorable preclinical profile.
| Compound | Target Receptor | Ki (nM) | Reference |
| E-5842 | Sigma-1 | 4 | [4] |
| Haloperidol | Sigma-1 | 2.2 | [5] |
| (+)-Pentazocine | Sigma-1 | 4.8 |
Table 1: Comparative binding affinities of E-5842 and other known sigma-1 receptor ligands.
Preclinical Antipsychotic Activity
Preclinical evaluation of E-5842 has revealed its potential as an atypical antipsychotic. It has been shown to block apomorphine-induced climbing and antagonize amphetamine-induced locomotor activity in mice, classic screening tests for antipsychotic potential.[4] Furthermore, administration of E-5842 has been linked to an increase in phospholipase C (PLC) activity, suggesting its therapeutic effects may be mediated through the phosphoinositide second messenger system.[4] Studies have also indicated that E-5842 can influence dopaminergic neurotransmission.[6][7]
Synthesis of E-5842
The synthesis of E-5842 involves a multi-step process, beginning with the formation of its core heterocyclic structures. While a detailed, step-by-step protocol for the final assembly of E-5842 is not publicly available in full, the synthesis of its key precursors, 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (B154874) and the 1,2,4-triazole (B32235) side chain, have been described in the chemical literature.
Synthesis of the 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine Core
The synthesis of the tetrahydropyridine (B1245486) core is a critical step. Various methods for the synthesis of tetrahydropyridine derivatives have been reported, often involving cyclization reactions.[8]
Synthesis of the 1,2,4-Triazole Side Chain
The 1,2,4-triazole moiety can be synthesized through several established synthetic routes.[9][10]
Final Assembly
The final step in the synthesis of E-5842 involves the alkylation of the 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine core with the pre-formed 1,2,4-triazole-containing side chain.
Experimental Protocols
Sigma-1 Receptor Binding Assay
The affinity of E-5842 for the sigma-1 receptor is determined using a competitive radioligand binding assay.[11][12]
Protocol:
-
Tissue Preparation: Guinea pig brain membranes are often used as a source of sigma-1 receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: --INVALID-LINK---Pentazocine is a commonly used radioligand for labeling sigma-1 receptors.[11]
-
Assay: Membranes are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (E-5842).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Models of Antipsychotic Activity
-
Apomorphine-Induced Climbing in Mice: This model is used to assess the dopamine (B1211576) receptor blocking activity of potential antipsychotics.
-
Amphetamine-Induced Hyperlocomotion in Mice: This model evaluates the ability of a compound to antagonize the stimulant effects of amphetamine, which are mediated by dopamine release.
Sigma-1 Receptor Signaling Pathways
The antagonistic action of E-5842 at the sigma-1 receptor modulates several downstream signaling pathways. A key mechanism involves the regulation of intracellular calcium levels through the interaction of the sigma-1 receptor with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[13][14]
Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP).[1] Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and interacts with the IP3R, potentiating calcium release from the endoplasmic reticulum. Antagonists like E-5842 are thought to prevent this dissociation and subsequent signaling cascade.
Another important downstream effector of sigma-1 receptor signaling is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a key role in the cellular antioxidant response.[15]
Clinical Development
E-5842 has undergone Phase I clinical trials and was being prepared for Phase II trials for the treatment of schizophrenia.[4] The outcome of these later-stage trials is not extensively detailed in recent public literature.
Conclusion
E-5842 is a potent and selective sigma-1 receptor antagonist that has demonstrated a promising preclinical profile as an atypical antipsychotic. Its mechanism of action, involving the modulation of key intracellular signaling pathways, highlights the therapeutic potential of targeting the sigma-1 receptor for the treatment of psychiatric disorders. Further research and clinical investigation are warranted to fully elucidate the therapeutic efficacy and safety of E-5842 and other sigma-1 receptor antagonists. This technical guide provides a foundational understanding for researchers and drug development professionals working in this exciting area of neuropharmacology.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-5842 (Laboratories Dr Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac2 in midbrain dopamine neurons contributes to cocaine reinforcement via enhancement of dopamine release | eLife [elifesciences.org]
- 7. Epac2 in midbrain dopamine neurons contributes to cocaine reinforcement via enhancement of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 13. Role of Sigma-1 Receptor C-terminal Segment in Inositol 1,4,5-Trisphosphate Receptor Activation: CONSTITUTIVE ENHANCEMENT OF CALCIUM SIGNALING IN MCF-7 TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Sigma-1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the molecular mechanisms underlying the action of Sigma-1 receptor (S1R) antagonists. It delves into the receptor's chaperone function, its modulation of key signaling pathways, and the experimental methodologies used to characterize these interactions.
Introduction to the Sigma-1 Receptor
The Sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] Unlike classical G protein-coupled or ionotropic receptors, S1R does not possess intrinsic enzymatic activity. Instead, it modulates the function of various client proteins, including ion channels and other receptors, through direct protein-protein interactions.[3][4]
Under basal conditions, S1R is in an inactive state, forming a complex with the binding immunoglobulin protein (BiP), another ER chaperone.[2][5] Upon stimulation by agonists or cellular stress (e.g., ER stress, oxidative stress), S1R dissociates from BiP, allowing it to interact with and modulate its various client proteins.[1][5][6]
The Core Mechanism of Sigma-1 Receptor Antagonists
Sigma-1 receptor antagonists exert their effects by binding to the receptor and preventing the conformational changes necessary for its chaperone activity. A primary mechanism of antagonist action is the stabilization of the S1R-BiP complex, which keeps the receptor in its inactive state.[5][6] By preventing the dissociation of S1R from BiP, antagonists effectively block the downstream signaling events that would otherwise be initiated by S1R activation.[6]
Key Signaling Pathways Modulated by S1R Antagonists
S1R antagonists influence several critical signaling pathways, primarily through their ability to prevent S1R from interacting with its client proteins. The most well-characterized of these pathways are detailed below.
Modulation of NMDA Receptor Signaling
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and pain transmission. S1R can physically interact with the NR1 subunit of the NMDAR, potentiating its function.[7][8] This potentiation is thought to contribute to the central sensitization observed in chronic pain states.[9]
S1R antagonists, by preventing the S1R-NMDAR interaction, lead to a decrease in NMDAR activity.[7] This results in an attenuation of NMDAR-mediated pain signaling and a reduction in neuronal hyperexcitability.[7][10]
Signaling Pathway: S1R Antagonist Modulation of NMDA Receptor
Caption: S1R antagonists stabilize the inactive S1R-BiP complex, preventing S1R-mediated potentiation of NMDA receptor activity.
Potentiation of Opioid Receptor Signaling
Interestingly, while S1R agonists can diminish the analgesic effects of opioids, S1R antagonists have been shown to enhance opioid-induced analgesia.[3] This effect is not due to a direct interaction with the opioid receptor binding site. Instead, it is believed that by antagonizing S1R, the "brake" on opioid receptor signaling is released.[9][11] S1R can physically associate with mu-opioid receptors, and its antagonism appears to facilitate more efficient G-protein coupling and downstream signaling of the opioid receptor.[3]
Signaling Pathway: S1R Antagonist Potentiation of Opioid Signaling
Caption: S1R antagonists inhibit S1R, which in turn removes the inhibitory modulation of mu-opioid receptor signaling, leading to enhanced analgesia.
Regulation of Calcium Homeostasis
S1R plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly at the MAM.[1] When activated, S1R translocates to and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), an ion channel that releases Ca2+ from the ER.[1][6] This ensures proper Ca2+ flux from the ER to the mitochondria, which is vital for cellular bioenergetics.
S1R antagonists, by preventing the dissociation of S1R from BiP, inhibit the translocation of S1R to the IP3R.[6] This can lead to a modulation of intracellular Ca2+ dynamics, which has implications for various cellular processes, including neuronal excitability and cell survival.
Signaling Pathway: S1R Antagonist Effect on Calcium Homeostasis
Caption: S1R antagonists stabilize the S1R-BiP complex, preventing S1R from stabilizing the IP3R and thus modulating ER calcium release.
Quantitative Data on S1R Antagonists
The affinity of a ligand for its receptor is a critical parameter in drug development. For S1R antagonists, this is typically expressed as the inhibition constant (Ki). The following table summarizes the Ki values for several well-known S1R antagonists.
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Reference |
| Haloperidol | 5.2 | - | - | |
| BD1047 | - | - | - | - |
| E-52862 (S1RA) | - | - | - | [4] |
| PW507 | - | - | - | [7] |
| SI 1/28 | 6.1 | 2,583 | 423 | [12] |
| CM-304 | - | - | - | [13] |
| Rimcazole | - | - | - | [14] |
| IPAG | 2.5 (high affinity site) | - | - | [14] |
| (+)-Pentazocine | 4.8 | 1698 | 354 |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). This table provides representative values.
Experimental Protocols
The characterization of S1R antagonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for some of the key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the S1R.
Protocol:
-
Membrane Preparation: Homogenize tissues with high S1R expression (e.g., guinea pig liver) or cells overexpressing S1R in a cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.[15]
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and a fixed amount of the membrane preparation to each well.[15][16]
-
Competition: Add increasing concentrations of the unlabeled test compound (the antagonist) to the wells.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled S1R ligand like haloperidol).[15]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[16]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: A generalized workflow for determining the binding affinity of a Sigma-1 receptor antagonist using a radioligand binding assay.
Electrophysiology (Patch-Clamp)
Objective: To measure the effect of S1R antagonists on the activity of ion channels (e.g., NMDA receptors, calcium channels).
Protocol:
-
Cell Preparation: Use primary neurons or cell lines expressing the ion channel of interest and S1R.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Recording: Record baseline ion channel activity by applying a voltage protocol and/or a specific agonist for the channel.
-
Drug Application: Perfuse the S1R antagonist onto the cell and record the changes in ion channel activity.
-
Data Analysis: Measure parameters such as peak current amplitude, channel open probability, and kinetics before and after antagonist application.
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentrations in response to S1R antagonist treatment.
Protocol:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or transfect with a genetically encoded calcium indicator.
-
Imaging Setup: Use a fluorescence microscope equipped with a sensitive camera.
-
Baseline Imaging: Record baseline fluorescence intensity before stimulation.
-
Stimulation and Drug Application: Stimulate the cells to induce a calcium response (e.g., with an agonist for a Gq-coupled receptor). Apply the S1R antagonist before or during stimulation.
-
Image Acquisition: Acquire images at a high frame rate to capture the dynamics of the calcium signal.
-
Data Analysis: Quantify the changes in fluorescence intensity over time. Calculate parameters such as the peak amplitude and duration of the calcium transient.
In Vivo Models of Neuropathic Pain
Objective: To assess the analgesic efficacy of S1R antagonists in a preclinical model of chronic pain.
Protocol:
-
Induction of Neuropathy: Use a surgical model such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rodents.[17][18]
-
Behavioral Testing: Assess pain-related behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source).[17]
-
Drug Administration: Administer the S1R antagonist via an appropriate route (e.g., intraperitoneal, oral).
-
Post-treatment Assessment: Re-evaluate the pain-related behaviors at various time points after drug administration.
-
Data Analysis: Compare the behavioral responses in the drug-treated group to a vehicle-treated control group.
Conclusion
Sigma-1 receptor antagonists represent a promising class of therapeutics for a variety of disorders, particularly those involving neuronal hyperexcitability and chronic pain. Their unique mechanism of action, which involves the modulation of a molecular chaperone and its interactions with key signaling proteins, distinguishes them from many other classes of drugs. A thorough understanding of their mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and optimization of these compounds for clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 14. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 18. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
The Sigma-1 Receptor Antagonist S1RA-5: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
Disclaimer: The compound "Sigma-1 receptor antagonist 5" (S1RA-5) is a designated placeholder for the well-characterized, first-in-class, selective Sigma-1 receptor (S1R) antagonist, E-52862 . Data presented herein is based on publicly available preclinical and clinical research for E-52862 and is intended to serve as a representative technical guide for researchers, scientists, and drug development professionals.
The Sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] S1R antagonists, in particular, have shown considerable promise in preclinical and clinical studies for the treatment of neuropathic pain.[2][3][4][5] This document provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of S1RA-5 (E-52862), a leading compound in this class.
Pharmacodynamics: Receptor Binding and Functional Activity
S1RA-5 is a potent and highly selective antagonist of the Sigma-1 receptor. Its primary mechanism of action involves binding to the S1R and modulating its chaperone activity, which in turn affects various downstream signaling pathways, including those involving the NMDA receptor and opioid receptors.[4] This modulation is believed to underlie its analgesic effects in neuropathic pain states.[4][6]
Receptor Binding Profile
The binding affinity of S1RA-5 for the Sigma-1 receptor and its selectivity over the Sigma-2 receptor are critical determinants of its pharmacological profile.
| Parameter | Species | Tissue/System | Value | Reference |
| Ki (S1R) | Guinea Pig | Brain | 17 nM | [7] |
| Ki (S2R) | Rat | Liver | 6300 nM | [7] |
| S1R/S2R Selectivity | - | - | >370-fold | [7] |
In Vivo Pharmacodynamics
Preclinical studies in various animal models of neuropathic pain have demonstrated the dose-dependent efficacy of S1RA-5. Repeated administration has been shown to produce a sustained or increased antinociceptive effect without the development of tolerance, suggesting a lasting modulatory effect on pain pathways.[6][8]
| Model | Species | Effect | Doses Tested | Reference |
| Chronic Constriction Injury (IoN) | Rat | Reduction of mechanical allodynia | Acute and repeated administration | [6][8] |
| Streptozotocin-induced Diabetic Neuropathy | Rat | Reduction of mechanical hyperalgesia | Acute and repeated administration | [6][8] |
| Oxaliplatin-induced Neuropathy | Rat | Reversal of cold allodynia | Single and repeated administration | [6][8] |
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of S1RA-5 has been characterized in both preclinical species and humans, demonstrating properties suitable for oral administration.[9]
Preclinical Pharmacokinetics (Rodents)
| Parameter | Species | Route | Value | Reference |
| Oral Bioavailability | - | Oral | Good | [9] |
| Half-life | Rodent | - | Sufficiently short to prevent accumulation with repeated dosing | [6] |
Human Pharmacokinetics
Phase I studies in healthy volunteers have established the safety, tolerability, and pharmacokinetic profile of S1RA-5 following oral administration.[9] Phase II clinical trials in patients with chronic postsurgical pain and painful diabetic neuropathy have further evaluated its efficacy and safety.[10]
| Study Phase | Population | Key Findings | Reference |
| Phase I | Healthy Volunteers | Safe, well-tolerated, and good pharmacokinetic profile for oral administration. | [9] |
| Phase II | Patients with Chronic Postsurgical Pain | Superior pain relief compared to placebo after 4 weeks. | [10] |
| Phase II | Patients with Painful Diabetic Neuropathy | Reductions in pain intensity observed, though high placebo response noted. | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway modulation by S1RA-5 and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of S1RA-5 in modulating neuropathic pain.
Caption: General workflow for the development of S1RA-5.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of S1RA-5.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of S1RA-5 for Sigma-1 and Sigma-2 receptors.
-
Methodology:
-
Tissue Preparation: Homogenates of guinea pig brain (for S1R) and rat liver (for S2R) are prepared.
-
Radioligand: A specific radioligand, such as --INVALID-LINK---pentazocine for S1R and [³H]DTG for S2R (in the presence of a masking concentration of a selective S1R ligand), is used.
-
Incubation: Tissue homogenates are incubated with the radioligand and varying concentrations of the test compound (S1RA-5).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
Animal Models of Neuropathic Pain (Streptozotocin-Induced Diabetic Neuropathy)
-
Objective: To assess the antinociceptive efficacy of S1RA-5 in a model of painful diabetic neuropathy.
-
Methodology:
-
Induction: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Hypersensitivity Assessment: Mechanical hyperalgesia is assessed using a dynamic plantar aesthesiometer or von Frey filaments. A baseline response threshold is established before and after STZ administration.
-
Drug Administration: S1RA-5 is administered (e.g., orally or intraperitoneally) at various doses. A vehicle control group is included.
-
Post-Dose Assessment: Mechanical withdrawal thresholds are measured at multiple time points after drug administration.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing post-drug thresholds to baseline and vehicle-treated controls. Dose-response curves are generated to determine the ED₅₀.
-
Human Clinical Trials (Phase II Proof-of-Concept)
-
Objective: To evaluate the efficacy, safety, and tolerability of S1RA-5 in patients with a specific neuropathic pain condition.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.[10]
-
Patient Population: Patients meeting specific inclusion/exclusion criteria for a defined neuropathic pain condition (e.g., painful diabetic neuropathy, chronic postsurgical pain) with a minimum baseline pain score are enrolled.[10]
-
Treatment: Patients are randomized to receive a fixed dose of S1RA-5 or a matching placebo, administered orally for a defined treatment period (e.g., 4 weeks).[10]
-
Efficacy Assessment: The primary endpoint is typically the change from baseline in the daily pain score, often measured on an 11-point Numeric Rating Scale (NRS). Secondary endpoints may include measures of sleep, quality of life, and patient global impression of change.
-
Safety Monitoring: Adverse events, clinical laboratory tests, vital signs, and ECGs are monitored throughout the study.
-
Statistical Analysis: The primary efficacy analysis is typically a comparison of the least squares mean change in pain scores between the S1RA-5 and placebo groups.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Target: A Technical Guide to Sigma-1 Receptor Antagonist Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, as well as for conditions involving pain and neurodegeneration.[1][2] Unlike traditional receptors, σ1R modulates a wide array of cellular signaling pathways, including calcium homeostasis, ion channel activity, and cellular stress responses, through its interactions with a diverse set of "client" proteins.[3][4] The therapeutic potential of modulating σ1R has spurred the development of a multitude of antagonists. This guide provides an in-depth technical overview of the binding affinity and selectivity of prominent σ1R antagonists, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Binding Affinity and Selectivity of Sigma-1 Receptor Antagonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Selectivity, the ratio of binding affinities for the target receptor versus off-target receptors, is equally crucial for minimizing adverse effects. The following tables summarize the binding affinities of several well-characterized Sigma-1 receptor antagonists for the Sigma-1 receptor and key off-target receptors, including the Sigma-2 (σ2R), NMDA, and opioid receptors.
| Compound | Sigma-1 (σ1R) Ki (nM) | Reference(s) |
| Haloperidol | 2.2 - 4.5 | [5][6] |
| NE-100 | 0.86 - 1.03 | [7][8] |
| BD-1063 | 4.43 - 9 | [9][10][11] |
| S1RA (E-52862) | 17.0 | [12][13][14] |
| SI 1/28 | 6.1 | [15] |
Table 1: Binding Affinities (Ki) of Selected Antagonists for the Sigma-1 Receptor.
| Compound | Sigma-2 (σ2R) Ki (nM) | σ2R/σ1R Selectivity Ratio | Reference(s) |
| Haloperidol | ~220 | ~49-90 | [6] |
| NE-100 | >211 | >205 | [7] |
| BD-1063 | 449 | >49 | [9][11] |
| S1RA (E-52862) | >1000 | >58 | [12][13][16] |
| SI 1/28 | 2583 | 423 | [15] |
Table 2: Selectivity Profile of Sigma-1 Receptor Antagonists against the Sigma-2 Receptor.
| Compound | NMDA Receptor (PCP site) Ki (nM) | Opioid Receptors (μ, κ, δ) Ki (nM) | Reference(s) |
| Haloperidol | >10,000 | >10,000 (μ, κ, δ) | [2] |
| NE-100 | >6000 | >6000 (D1, D2, 5-HT1A, 5-HT2) | [8] |
| BD-1063 | >10,000 | >10,000 (opioid) | [17] |
| S1RA (E-52862) | >1000 | >1000 (for a panel of 170 targets) | [12][14] |
Table 3: Selectivity Profile of Sigma-1 Receptor Antagonists against NMDA and Opioid Receptors.
Experimental Protocols
The determination of binding affinity and selectivity of Sigma-1 receptor antagonists predominantly relies on radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[18]
Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity (Ki)
This protocol describes a typical competition binding assay to determine the Ki of an unlabeled test compound for the Sigma-1 receptor.
1. Membrane Preparation:
-
Guinea pig brain or other tissues expressing high levels of Sigma-1 receptors are homogenized in ice-cold Tris-HCl buffer.[19]
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.
-
The final membrane preparation is aliquoted and stored at -80°C. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[19]
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add a fixed concentration of the radioligand, typically --INVALID-LINK---pentazocine, at a concentration close to its Kd value.[3][18]
-
Add increasing concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Total Binding Control: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding Control: Wells containing the radioligand, membrane preparation, and a high concentration of a known high-affinity Sigma-1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[3][20]
3. Incubation:
-
Incubate the plates at 37°C for a sufficient time to reach equilibrium, typically 120-150 minutes.[20]
4. Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.[3]
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
5. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Receptor Selectivity Profiling
To determine the selectivity of a Sigma-1 receptor antagonist, similar radioligand competition binding assays are performed for a panel of other receptors (e.g., Sigma-2, NMDA, opioid, dopamine, serotonin (B10506) receptors). The same principles apply, but with the appropriate radioligand and membrane preparation for each specific receptor. The selectivity ratio is then calculated by dividing the Ki value for the off-target receptor by the Ki value for the Sigma-1 receptor.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor, upon ligand binding or cellular stress, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and translocates to interact with various client proteins, thereby modulating their function. This diagram illustrates a simplified overview of some key interactions.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the key steps in a radioligand competition binding assay to determine the binding affinity of a Sigma-1 receptor antagonist.
Caption: Workflow for Radioligand Competition Binding Assay.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Sigma-1 receptor antagonists: From opioids to small molecules: What is new? [usiena-air.unisi.it]
- 7. NE-100 - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. BD1063 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. E-52862 - Wikipedia [en.wikipedia.org]
- 15. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gen.store [gen.store]
- 17. caymanchem.com [caymanchem.com]
- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In Vitro Characterization of Sigma-1 Receptor Antagonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Sigma-1 (σ1) receptor antagonist 5, also identified as compound 12, a 4-pyridylpiperidine derivative. This document details the binding affinity and functional activity of the compound, presenting quantitative data in structured tables. Furthermore, it offers detailed experimental protocols for key assays and visualizes the intricate Sigma-1 receptor signaling pathway and a standard experimental workflow for antagonist characterization using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of Sigma-1 receptor pharmacology and the development of novel therapeutics targeting this unique chaperone protein.
Introduction to the Sigma-1 Receptor
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[1][2] Unlike conventional receptors, σ1R is not a G-protein coupled receptor but rather a modulator of various signaling proteins and ion channels.[3][4] It plays a crucial role in cellular stress responses, calcium signaling, and neuronal plasticity.[1][3] The σ1R interacts with a variety of ligands, including agonists and antagonists, which can modulate its function and downstream signaling pathways, making it an attractive therapeutic target for a range of neurological and psychiatric disorders.[2][3]
Quantitative Data for Sigma-1 Receptor Antagonist 5 (Compound 12)
The following tables summarize the in vitro binding affinity and functional activity of this compound.
Table 1: Binding Affinity (Ki) of Compound 5
| Receptor | Ki (nM) |
| Sigma-1 (σ1R) | 4.5 |
| Sigma-2 (σ2R) | 10 |
| Histamine H3 (hH3R) | 7.7 |
Data sourced from MedChemExpress.[5]
Table 2: Functional Activity (IC50) of Compound 5
| Target | Assay | IC50 (nM) |
| Histamine H3 (hH3R) | Functional Antagonism | 215 |
| Capsaicin-induced Nociception | Suppression | Antinociceptive activity observed |
Data sourced from MedChemExpress.[5]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor using radioligand competition.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing σ1R (e.g., MCF7 cells transfected with σ1R cDNA)[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM) or unlabeled (+)-pentazocine (10 µM)[7][8]
-
Test Compound: this compound (Compound 12) at various concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare membrane homogenates from guinea pig brain or σ1R-expressing cells.
-
In a 96-well plate, add the following to each well:
-
For determining non-specific binding, add 25 µL of haloperidol or unlabeled (+)-pentazocine instead of the test compound.
-
Incubate the plate at 37°C for 150 minutes.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Neurite Outgrowth Assay
This protocol assesses the ability of a Sigma-1 receptor antagonist to modulate nerve growth factor (NGF)-induced neurite outgrowth in a cell line such as PC12. Antagonists are expected to inhibit the potentiation of neurite outgrowth induced by σ1R agonists.
Materials:
-
Cell Line: PC12 cells
-
Cell Culture Medium: RPMI 1640 supplemented with 10% horse serum and 5% fetal bovine serum.
-
Nerve Growth Factor (NGF)
-
Sigma-1 Receptor Agonist: PRE-084 or other suitable agonist.
-
Test Compound: this compound (Compound 12)
-
Control Antagonist: A known σ1R antagonist (e.g., NE-100)
-
Fixative: 4% paraformaldehyde in PBS
-
Staining: Crystal violet or immunocytochemistry for neuronal markers (e.g., β-III tubulin)
-
Microscope with imaging software
Procedure:
-
Seed PC12 cells in collagen-coated 24-well plates and allow them to adhere overnight.
-
Replace the medium with a low-serum medium (e.g., 1% horse serum).
-
Treat the cells with the following conditions:
-
Vehicle control
-
NGF alone (e.g., 50 ng/mL)
-
NGF + σ1R agonist (e.g., PRE-084)
-
NGF + σ1R agonist + Test Compound (at various concentrations)
-
NGF + σ1R agonist + Control Antagonist
-
-
Incubate the cells for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with crystal violet or perform immunocytochemistry.
-
Capture images of multiple fields for each condition using a microscope.
-
Quantify neurite outgrowth. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the cell body diameter.
-
Analyze the data to determine the effect of the antagonist on agonist-potentiated neurite outgrowth.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway Overview.
Experimental Workflow for In Vitro Characterization of a Sigma-1 Receptor Antagonist
Caption: Experimental Workflow for Antagonist Characterization.
Conclusion
This compound (compound 12) demonstrates high affinity for the Sigma-1 receptor and exhibits a selective binding profile. Its functional activity in suppressing nociception highlights its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the in vitro characterization of this and other novel Sigma-1 receptor antagonists. The visualization of the Sigma-1 receptor signaling pathway offers a clear understanding of the complex molecular interactions that can be modulated by such compounds. This technical guide serves as a foundational resource for further investigation into the pharmacology of Sigma-1 receptor antagonists and their development as potential therapeutics.
References
- 1. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of Sigma-1 Receptor Antagonist S1RA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of the selective Sigma-1 Receptor (S1R) antagonist, S1RA (also known as E-52862). The document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying mechanisms of action.
Introduction to Sigma-1 Receptor and S1RA
The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various cellular functions, including calcium signaling, ion channel activity, and neuronal excitability.[1][2] Dysregulation of S1R has been implicated in the pathophysiology of several disorders, particularly those involving neuronal sensitization and hyperexcitability, such as neuropathic and inflammatory pain.[1][3]
S1RA (E-52862) is a highly selective antagonist of the S1R.[3][4] Its development represents a novel therapeutic strategy for pain management. Unlike traditional analgesics that directly block pain signals, S1RA is thought to act as a neuromodulator, restoring homeostasis in sensitized neuronal pathways.[1] Preclinical studies have demonstrated its efficacy in a wide range of animal models of pain, suggesting its potential as a first-in-class analgesic.[5][6] S1RA is currently in Phase II clinical trials for the treatment of neuropathic pain.[5][7]
In Vivo Efficacy of S1RA in Pain Models
S1RA has demonstrated significant antinociceptive effects in various animal models of inflammatory and neuropathic pain. The following tables summarize the key quantitative data from these studies.
Efficacy in Inflammatory Pain Models
Table 1: Efficacy of S1RA in Inflammatory Pain Models
| Animal Model | Pain-Inducing Agent | Species | Pain Assessment | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |
| Carrageenan-induced paw edema | Carrageenan | Mouse | Mechanical Allodynia | Intraperitoneal (i.p.) | 35.9 | [8] |
| Carrageenan-induced paw edema | Carrageenan | Mouse | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 27.9 | [8] |
| Complete Freund's Adjuvant (CFA)-induced inflammation | Complete Freund's Adjuvant | Mouse | Mechanical Allodynia | Intraperitoneal (i.p.) | 42.1 | [8] |
| Formalin Test (Phase 1 & 2) | Formalin | Mouse | Nociceptive Behavior | Systemic | Dose-dependent inhibition | [3] |
Efficacy in Neuropathic Pain Models
Table 2: Efficacy of S1RA in Neuropathic Pain Models
| Animal Model | Injury Type | Species | Pain Assessment | Route of Administration | Effective Dose (mg/kg) | Reference(s) |
| Spared Nerve Injury (SNI) | Sciatic Nerve Transection | Mouse | Mechanical Allodynia | Subcutaneous (s.c.) | Attenuated hypersensitivity | [9] |
| Spared Nerve Injury (SNI) | Sciatic Nerve Transection | Mouse | Cold Allodynia | Subcutaneous (s.c.) | Attenuated hypersensitivity | [9] |
| Spared Nerve Injury (SNI) | Sciatic Nerve Transection | Mouse | Thermal Hyperalgesia | Subcutaneous (s.c.) | Attenuated hypersensitivity | [9] |
| Chronic Constriction Injury of the Infraorbital Nerve (IoN) | Trigeminal Nerve Injury | Rat | Mechanical Allodynia | Intraperitoneal (i.p.) | 40 | [5][6] |
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Chemical-induced | Rat | Mechanical Hyperalgesia | Acute treatment | Reduced hypersensitivity | [5][6] |
| Oxaliplatin (OX)-induced Neuropathy | Chemotherapy-induced | Rat | Cold Allodynia | Intraperitoneal (i.p.) | 40 and 80 | [5][10] |
Mechanism of Action
The analgesic effects of S1RA are believed to be mediated through its interaction with the S1R, which in turn modulates key signaling pathways involved in pain processing.
Signaling Pathway of S1R Antagonism in Pain
S1R antagonists like S1RA are thought to exert their effects by preventing the S1R from interacting with its protein partners, which include ion channels and receptors crucial for neuronal sensitization.[4][7] One of the key mechanisms is the modulation of N-methyl-D-aspartate receptor (NMDAR) function.[4] By inhibiting S1R, S1RA can decrease NMDAR-mediated calcium influx and subsequent downstream signaling cascades that contribute to central sensitization and pain hypersensitivity.[4] Furthermore, S1R antagonism has been shown to enhance opioid-induced analgesia, suggesting a multimodal mechanism of action.[4]
Caption: Proposed mechanism of S1RA in modulating nociceptive signaling.
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below.
Formalin Test in Mice
The formalin test is a widely used model of tonic chemical pain that assesses nociceptive behavior in two distinct phases.
Caption: Experimental workflow for the formalin test in mice.
Protocol:
-
Animal Acclimatization: Mice are individually placed in observation chambers for at least 30 minutes to acclimate to the environment.[11][12]
-
Drug Administration: S1RA or vehicle is administered at the desired dose and route (e.g., intraperitoneally) 30 minutes before the formalin injection.[12]
-
Formalin Injection: A 20 µL solution of 1.85% formalin is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[11]
-
Observation: Immediately after injection, the animal's nociceptive behavior (time spent licking, biting, or shaking the injected paw) is recorded for two distinct periods: 0-5 minutes (Phase 1, neurogenic pain) and 15-30 minutes (Phase 2, inflammatory pain).[12][13]
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified and compared between treatment groups.
Carrageenan-Induced Inflammatory Pain
This model induces an acute and localized inflammatory response, allowing for the assessment of thermal and mechanical hypersensitivity.
Caption: Experimental workflow for carrageenan-induced inflammatory pain.
Protocol:
-
Baseline Measurement: Baseline mechanical (using von Frey filaments) and thermal (using a plantar test device) withdrawal thresholds are determined for each animal.
-
Carrageenan Injection: 100 µL of a 2% λ-carrageenan solution is injected subcutaneously into the plantar surface of the hind paw.[14]
-
Inflammation Development: Animals are allowed a period of 3-5 hours for the inflammatory response to fully develop, characterized by edema and hypersensitivity.[14]
-
Drug Administration: S1RA or vehicle is administered.
-
Post-Treatment Measurement: Paw withdrawal thresholds to mechanical and thermal stimuli are reassessed at various time points after drug administration.
-
Data Analysis: Changes in withdrawal thresholds from baseline are calculated and compared between treatment groups.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical model of neuropathic pain that produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.[15][16][17]
Caption: Experimental workflow for the Spared Nerve Injury (SNI) model.
Protocol:
-
Anesthesia and Surgery: The animal is anesthetized, and the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.[16][17]
-
Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, leaving the sural nerve intact.[15][16]
-
Wound Closure: The muscle and skin are sutured in layers.
-
Neuropathy Development: Animals are allowed to recover, and neuropathic pain symptoms typically develop over several days.
-
Behavioral Testing: At various time points post-surgery, mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are assessed in the lateral (sural nerve) territory of the paw.[15]
-
Drug Efficacy Testing: Once a stable neuropathic state is established, S1RA or vehicle is administered, and behavioral testing is repeated to evaluate the reversal of hypersensitivity.
Drug Development and Clinical Perspective
The development of a new drug like S1RA is a long and rigorous process involving preclinical research and multiple phases of clinical trials.
Caption: The phases of drug development and clinical trials.
-
Preclinical Research: This stage involves in vitro and in vivo studies to assess the compound's pharmacology, pharmacokinetics, and toxicology. The data presented in this guide falls under this category.
-
Phase I Clinical Trials: The first in-human trials, typically conducted in a small group of healthy volunteers to evaluate safety, determine a safe dosage range, and identify side effects.[18][19]
-
Phase II Clinical Trials: The drug is given to a larger group of people with the targeted condition to test its efficacy and to further evaluate its safety.[18][19] S1RA is currently in this phase for neuropathic pain.[5][7]
-
Phase III Clinical Trials: Large-scale, multicenter trials are conducted to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.[18][19]
-
Regulatory Approval: Following successful Phase III trials, the drug developer submits a New Drug Application (NDA) to the relevant regulatory authorities (e.g., the FDA in the United States) for approval to market the drug.[20]
-
Phase IV (Post-Marketing Surveillance): After the drug is approved and marketed, these studies continue to collect information on the drug's effect in various populations and any side effects associated with long-term use.[18]
Conclusion
The selective Sigma-1 Receptor antagonist S1RA has demonstrated robust in vivo efficacy in a variety of preclinical models of inflammatory and neuropathic pain. Its unique mechanism of action, which involves the modulation of neuronal sensitization rather than direct analgesia, positions it as a promising candidate for a new class of pain therapeutics. The data summarized in this technical guide supports the continued clinical development of S1RA for the treatment of chronic pain conditions.
References
- 1. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. scispace.com [scispace.com]
- 18. Four Phases of Clinical Trials | Astellas [clinicaltrials.astellas.com]
- 19. Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience | UC Medicine [med.uc.edu]
- 20. fda.gov [fda.gov]
The Sigma-1 Receptor Antagonist Landscape: A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a spectrum of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2][3] This unique, ligand-operated chaperone protein, primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), plays a crucial role in maintaining cellular homeostasis and regulating neuronal function.[4][5][6] S1R antagonists, by modulating the activity of this receptor, offer a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the core aspects of S1R antagonist research, focusing on quantitative data, experimental protocols, and key signaling pathways.
Core Concepts: The Sigma-1 Receptor
The S1R is a 223-amino acid transmembrane protein that acts as an intracellular signaling modulator.[7] It is distinct from classical G protein-coupled receptors and ion channels.[8] Under basal conditions, S1R is associated with the ER chaperone BiP (Binding immunoglobulin protein).[4][5] Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases.[5][6][9] This dynamic interaction allows S1R to modulate a wide range of cellular processes critical for neuronal health.
Quantitative Data on Sigma-1 Receptor Antagonists
The following tables summarize key quantitative data for several well-characterized S1R antagonists, providing a comparative overview of their binding affinities and in vivo efficacy.
| Compound | Receptor Binding Affinity (Ki, nM) | Selectivity (S2R/S1R) | Reference |
| S1RA (E-52862) | 17 | 370.6 | [2] |
| NE-100 | - | - | [10][11] |
| BD-1047 | - | - | [12] |
| BD-1063 | - | - | [12] |
| (R/S)-RC-752 | - | - | [13] |
| SI 1/28 | 6.1 | 423 | [14] |
| PW507 | - | - | [15] |
| Compound 3 (1,3-dioxane derivative) | - | 63,096 | [16] |
| E-5842 | 4 | 55 | [17] |
| MS-377 | 73 | 94.5 | [17] |
| Compound | Animal Model | Endpoint | Effective Dose (ED50 or equivalent) | Reference |
| S1RA (E-52862) | Rat Formalin Test | Attenuation of flinching and licking/licking behaviors | Dose-related | [18] |
| (R/S)-RC-752 | Mouse Formalin Test | Antinociceptive activity (2nd phase) | ED50 = 2.17 mg/Kg | [13] |
| SI 1/28 | Mouse Formalin Test | Antinociception | ED50 = 13.2 mg/kg, i.p. | [14] |
| SI 1/28 | Mouse Acetic Acid Writhing Test | Antinociception | ED50 = 27.4 mg/kg, i.p. | [14] |
| PW507 | Rat Streptozotocin-induced Diabetic Neuropathy | Attenuation of mechanical allodynia (chronic dosing) | 20 mg/kg, BID | [15] |
| NE-100 | Mouse Pentylenetetrazol (PTZ)-induced seizures | Pro-convulsive activity | 25 mg/kg | [10][11] |
Key Signaling Pathways Modulated by Sigma-1 Receptor Antagonists
S1R antagonists exert their effects by interfering with the receptor's ability to modulate various downstream signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of these compounds and for identifying novel therapeutic strategies.
Caption: Sigma-1 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols used to characterize S1R antagonists.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay determines the binding affinity of a test compound for the S1R.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer. Perform differential centrifugation steps to isolate the membrane fraction containing the S1Rs.[19]
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test antagonist.[13][19]
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled S1R ligand like haloperidol).[13]
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each antagonist concentration by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[20]
In Vivo Model: Formalin-Induced Nociception
The formalin test is a widely used model of tonic, localized inflammatory pain that has both an early neurogenic phase and a later inflammatory phase.
References
- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Whitepaper: Novel Therapeutic Targets of Sigma-1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a multitude of pathologies.[1][2] Initially mistaken for an opioid receptor, S1R is now understood to be a pluripotent modulator of cellular stress signaling, regulating calcium homeostasis, ion channel activity, and protein folding.[1][3][4] S1R antagonists, by modulating the receptor's chaperone activity, present a novel mechanistic approach for therapeutic intervention. While their role in pain management is increasingly established, recent research has unveiled novel therapeutic applications in neuropsychiatric disorders, cardiovascular diseases, and renal protection. This guide provides an in-depth technical overview of these emerging targets, focusing on the underlying signaling pathways, quantitative ligand data, and key experimental methodologies for their investigation.
The Sigma-1 Receptor: A Master Modulator at the ER-Mitochondria Interface
The S1R is an integral membrane protein primarily residing in a specialized subdomain of the ER known as the mitochondria-associated membrane (MAM).[4][5] This strategic localization places it at a critical hub for inter-organelle communication, particularly between the ER and mitochondria.[4] In its inactive state, S1R forms a complex with another ER chaperone, the Binding Immunoglobulin Protein (BiP).[1][4] Upon stimulation by cellular stressors (e.g., ER stress, oxidative stress) or ligands, S1R dissociates from BiP, enabling it to interact with and modulate a diverse array of "client" proteins.[1][5] This chaperone activity is central to its function and is the primary mechanism through which S1R antagonists exert their effects.
Core Signaling Pathways Modulated by S1R Antagonism
S1R antagonists interfere with the receptor's ability to modulate its client proteins. This can lead to the normalization of pathological signaling in various disease states. The key pathways are detailed below.
Regulation of ER Stress and the Unfolded Protein Response (UPR)
Under conditions of cellular stress, misfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).[5] S1R plays a crucial role in this process by binding to and modulating UPR sensors, such as inositol-requiring enzyme 1 (IRE1).[4][6] S1R antagonists can influence this interaction, thereby altering the cellular response to ER stress, which is a key pathological feature in neurodegenerative and cardiovascular diseases.[5][6]
Caption: S1R modulation of the IRE1α sensor during ER stress.
Modulation of Ion Channels and Neuronal Excitability
A primary mechanism for the analgesic effect of S1R antagonists is their ability to modulate ion channels involved in pain signaling.[7][8] S1R interacts directly with the NMDA receptor, a key player in central sensitization and neuropathic pain.[9][10] Antagonists block this interaction, leading to a reduction in NMDA receptor activity and a decrease in pain hypersensitivity.[9][10] This modulation occurs without the side effects associated with direct NMDA receptor antagonists.
Caption: S1R antagonists reduce pain by inhibiting NMDA receptor potentiation.
Regulation of ER-Mitochondrial Calcium Homeostasis
S1R is a key regulator of calcium (Ca²⁺) transfer from the ER to the mitochondria.[5] It achieves this by stabilizing the type 3 inositol (B14025) 1,4,5-trisphosphate receptor (IP3R3), a major Ca²⁺ release channel at the MAM.[5] Proper Ca²⁺ signaling is vital for mitochondrial bioenergetics and cell survival. Dysregulation is implicated in ischemic injury. S1R ligands can modulate this Ca²⁺ transfer, representing a therapeutic target for cardioprotective and neuroprotective strategies.[3][11]
Caption: S1R stabilizes the IP3R3 channel to regulate ER-mitochondria Ca²⁺ flux.
Quantitative Data: Binding Affinities of S1R Antagonists
The development of selective S1R antagonists is crucial for therapeutic efficacy and minimizing off-target effects. The binding affinity (Ki) and selectivity over the Sigma-2 receptor (S2R) are key parameters in drug development.
| Compound Name | S1R K_i_ (nM) | S2R K_i_ (nM) | Selectivity (S2R/S1R) | Therapeutic Indication | Reference(s) |
| E-52862 (S1RA) | 17 | 6300 | ~370 | Neuropathic Pain | [12] |
| [¹⁸F]FTC-146 | 0.0025 | 364 | ~145,600 | PET Imaging / Pain | [12] |
| PW507 | Potent | Selective | High | Diabetic Neuropathy | [10] |
| Compound 10 (Triazole) | Potent | Selective | High | Inflammatory/Neuropathic Pain | [2][13] |
| SI 1/28 | Potent | Selective | ~423 | Neuropathic Pain | [14] |
| BD-1063 | 9.9 | 1202 | ~121 | Preclinical Tool | [15] |
| Haloperidol | 5.2 | n.d. | n.d. | Antipsychotic (Non-selective) |
Note: "Potent" and "Selective" indicate high affinity and selectivity as reported in the source, with specific values not always provided in the abstract. n.d. = not determined.
Key Experimental Protocols & Workflows
Characterizing novel S1R antagonists requires a suite of in vitro and in vivo assays to determine binding affinity, functional activity, and therapeutic efficacy.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for S1R. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[16]
Workflow Diagram:
Caption: Workflow for a standard S1R radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation : Homogenize tissue rich in S1R (e.g., guinea pig liver) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Centrifuge the homogenate to pellet the membranes, then resuspend and store at -80°C. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup : In a 96-well plate or plastic tubes, combine the membrane preparation (0.5 mg/mL protein), a fixed concentration of radioligand (e.g., 2.4 nM --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound in binding buffer.
-
Controls : Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled S1R ligand like 10 µM haloperidol).[1][16]
-
Incubation : Incubate the mixture for a defined period (e.g., 90 minutes at 37°C) to reach equilibrium.
-
Filtration : Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand.[1] Wash filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification : Place filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity constant (K_i_) using the Cheng-Prusoff equation.
In Vivo Efficacy Model: Painful Diabetic Neuropathy
To assess the therapeutic potential of S1R antagonists for pain, animal models that replicate human conditions are used. The streptozotocin (B1681764) (STZ)-induced diabetic rat model is a common preclinical model for painful diabetic neuropathy.[10]
Workflow Diagram:
Caption: Experimental workflow for testing S1R antagonists in a diabetic neuropathy model.
Detailed Protocol:
-
Induction of Diabetes : Administer a single intraperitoneal (IP) injection of streptozotocin (STZ) to adult rats. STZ is toxic to pancreatic beta cells, inducing a state of chronic hyperglycemia.[10]
-
Model Confirmation : Monitor blood glucose levels over several days to confirm the onset of diabetes. Animals with sustained high glucose levels are selected for the study.
-
Development of Neuropathy : Allow several weeks for the diabetic animals to develop signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia.[10]
-
Baseline Nociceptive Testing : Before drug administration, measure the baseline pain threshold. For mechanical allodynia, this is often done using von Frey filaments, which apply calibrated pressure to the paw. The paw withdrawal threshold is recorded.
-
Drug Administration : Administer the test S1R antagonist or a vehicle control via a relevant route (e.g., IP, oral). Studies can assess both acute (single dose) and chronic (e.g., 14-day) effects.[10]
-
Post-Treatment Nociceptive Testing : At specific time points after administration, repeat the nociceptive tests to determine if the compound alleviates pain symptoms (i.e., increases the paw withdrawal threshold).
-
Data Analysis : Compare the post-treatment pain thresholds between the drug-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA) to determine efficacy.
Conclusion and Future Directions
Sigma-1 receptor antagonists represent a unique and promising class of therapeutics with a distinct mechanism of action centered on the modulation of a master chaperone protein.[7][8] While their efficacy in preclinical and clinical pain studies is well-documented, the exploration of their therapeutic potential in cardiovascular disease, renal injury, and specific neuropsychiatric conditions is a rapidly advancing frontier.[3][11][15] Future research should focus on developing antagonists with even greater selectivity, elucidating the full range of S1R's "client" proteins in different tissues, and translating the compelling preclinical findings into clinical success for these novel indications. The continued investigation of S1R signaling promises to yield new therapies for a host of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 7. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Sigma-1 Receptor Antagonists
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, as well as other cellular compartments.[1][2] It is involved in the modulation of various cellular functions, including ion channel activity, G-protein coupled receptor signaling, and intracellular calcium signaling.[1][3] The σ1R has emerged as a promising therapeutic target for a range of pathological conditions, particularly neuropathic pain, psychiatric disorders, and neurodegenerative diseases.[1][4][5][6] This guide provides a technical overview of the core aspects of early-stage research on sigma-1 receptor antagonists, using the well-characterized compound S1RA (E-52862) as a primary example, along with data from other representative antagonists.
Quantitative Data Presentation
The following tables summarize key quantitative data for several early-stage sigma-1 receptor antagonists, facilitating a comparative analysis of their pharmacological profiles.
Table 1: Binding Affinity of Sigma-1 Receptor Antagonists
| Compound | Ki (σ1R) [nM] | Ki (σ2R) [nM] | Selectivity (σ2R/σ1R) | Reference |
| S1RA (E-52862) | 17 | 6300 | 370.6 | [4] |
| MR309 | Not specified | Not specified | Selective | [7] |
| SI 1/28 | Not specified | Not specified | 423-fold for S1R over S2R | [5] |
| E-5842 | 4 | 220 | 55 | [6] |
| MS-377 | 73 | 6900 | 94.5 | [6] |
| [18F]FTC-146 | Subnanomolar | Not specified | High | [4] |
| RC-752 | Not specified | Not specified | High | [8] |
| Comp54 | 1.4 | Not specified | 1365.7 | [4] |
Table 2: Pharmacokinetic Parameters of S1RA in Healthy Subjects
| Dose | tmax (h) | t1/2 | Key Findings | Reference |
| 5-500 mg (single oral) | 0.75-2.0 | Compatible with once-daily administration | Fast absorption, rapid distribution, and slow elimination. Steady-state reached with multiple doses. No gender differences observed. | [9] |
| 50-400 mg (multiple, once daily for 8 days) | Not specified | Compatible with once-daily administration | Safe and well-tolerated. | [9] |
Table 3: Efficacy Data for Sigma-1 Receptor Antagonists in Preclinical Models
| Compound | Model | Route of Administration | ED50 (mg/kg) | Key Findings | Reference |
| SI 1/28 | Formalin test (inflammatory pain) | i.p. | 13.2 | Dose-dependent antinociception. | [5] |
| SI 1/28 | Acetic acid writhing (visceral nociception) | i.p. | 27.4 | Dose-dependent antinociception. | [5] |
| S1RA (E-52862) | Formalin test (inflammatory pain) | Systemic | Dose-related | Attenuation of flinching and lifting/licking behaviors. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments in the preclinical evaluation of sigma-1 receptor antagonists.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 and sigma-2 receptors.
-
Methodology:
-
Tissue Preparation: Homogenize guinea pig brain or use cell lines expressing the target receptor (e.g., MDA-MB-468 cells) in a suitable buffer.[11][12]
-
Radioligand: Use a selective radioligand for the sigma-1 receptor, such as [3H]-(+)-pentazocine.[11][12]
-
Competition Binding: Incubate the tissue homogenate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.[13]
-
Formalin Test for Nociception
-
Objective: To assess the antinociceptive efficacy of a compound in a model of inflammatory pain.
-
Methodology:
-
Animals: Use rodents (e.g., rats or mice).
-
Acclimation: Acclimate the animals to the testing environment.
-
Compound Administration: Administer the test compound (e.g., S1RA or SI 1/28) via the desired route (e.g., intraperitoneal, oral) at various doses.[5][10]
-
Formalin Injection: After a predetermined pretreatment time, inject a dilute solution of formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Observe the animal's behavior for a specified period (e.g., 60 minutes), quantifying the time spent flinching, licking, or biting the injected paw. The response is typically biphasic (early and late phases).
-
Data Analysis: Compare the nociceptive behaviors of the treated groups to a vehicle-treated control group to determine the dose-dependent analgesic effect.[10]
-
Pharmacokinetic Studies in Healthy Volunteers
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of a novel antagonist.
-
Methodology:
-
Study Design: Conduct a randomized, double-blind, placebo-controlled trial.[9]
-
Dosing: Administer single ascending doses and multiple doses of the compound to healthy subjects.[9]
-
Sample Collection: Collect plasma samples at various time points after drug administration.[9]
-
Bioanalysis: Analyze the plasma samples using a validated method, such as HPLC-MS/MS, to determine the drug concentration.[9]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, tmax, AUC, and elimination half-life (t1/2).
-
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor modulates multiple signaling pathways. Upon activation or under cellular stress, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with various client proteins, including ion channels and receptors, to influence their activity.[3] Antagonists block these interactions.
Caption: Sigma-1 receptor signaling and antagonist inhibition.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a sigma-1 receptor antagonist follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
References
- 1. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Cellular Pathways Modulated by Sigma-1 Receptor Antagonists: A Technical Guide
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2][3][4] It plays a crucial role in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, ER stress responses, and neuronal plasticity.[1][5][6][7] Consequently, S1R has emerged as a promising therapeutic target for a range of pathological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[5][8][9][10]
This technical guide provides an in-depth overview of the cellular pathways modulated by Sigma-1 receptor antagonists. Given the absence of a widely recognized compound designated as "Sigma-1 receptor antagonist 5" in the scientific literature, this document will focus on the well-characterized and clinically evaluated S1R antagonist, S1RA (E-52862) , as a representative molecule of this class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Quantitative Data on S1RA (E-52862)
The following tables summarize the key quantitative data for the selective Sigma-1 receptor antagonist, S1RA.
Table 1: Binding Affinity of S1RA
| Target | Ki (nM) | Species | Assay Conditions | Reference |
| Sigma-1 Receptor | 17.0 ± 7.0 | Guinea Pig Brain | Radioligand: [+]-pentazocine | [8] |
| Sigma-2 Receptor | >10,000 | Rat Liver | Radioligand: [3H]-DTG | [8] |
Ki: Inhibition constant; a measure of binding affinity.
Table 2: In Vivo Efficacy of S1RA in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Outcome | Reference |
| Formalin-induced Nociception | Mouse | Systemic | 16-64 | Dose-dependent inhibition of both phases | [11][12] |
| Capsaicin-induced Mechanical Hypersensitivity | Mouse | Systemic | 16-64 | Dose-dependent inhibition | [11][12] |
| Sciatic Nerve Injury-induced Mechanical and Thermal Hypersensitivity | Mouse | Systemic | 16-64 | Dose-dependent inhibition | [11][12] |
| Spared Nerve Injury (SNI) | Mouse | Subcutaneous | 30-60 | Attenuation of mechanical, heat, and cold hypersensitivity | [13] |
Key Signaling Pathways Modulated by S1R Antagonism
Sigma-1 receptor antagonists exert their effects by modulating several key intracellular signaling pathways. Antagonists are thought to stabilize the S1R in a conformation that prevents its chaperone activity and interactions with client proteins.[14]
Modulation of ER Stress and the Unfolded Protein Response (UPR)
The S1R is a crucial regulator of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[1][7] S1R interacts with the ER stress sensor inositol-requiring enzyme 1α (IRE1α).[2][15] By antagonizing S1R, the interaction with and stabilization of IRE1α may be altered, thereby modulating the downstream signaling cascade involving the splicing of X-box binding protein 1 (XBP1) mRNA.[15][16] This can influence the expression of genes involved in protein folding and degradation.
Caption: Modulation of the IRE1α branch of the Unfolded Protein Response by a Sigma-1 receptor antagonist.
Regulation of Calcium Homeostasis
S1R plays a critical role in maintaining intracellular calcium homeostasis by modulating the activity of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) at the MAM.[1][4] S1R chaperones IP3Rs, regulating the transfer of calcium from the ER to the mitochondria, which is essential for mitochondrial bioenergetics.[2][16] S1R antagonists, by preventing the dissociation of S1R from its resting state complex with the BiP chaperone, may indirectly influence IP3R function and subsequent calcium signaling.
Caption: Regulation of ER-mitochondria calcium flux by a Sigma-1 receptor antagonist.
Modulation of N-methyl-D-aspartate (NMDA) Receptor Function
In the central nervous system, S1R has been shown to interact with and modulate the function of NMDA receptors, which are critical for synaptic plasticity and pain signaling.[5][17] S1R antagonists can reduce NMDA receptor activity, which is a key mechanism underlying their efficacy in neuropathic pain models.[17][18] This modulation is thought to occur through the disruption of a functional complex involving S1R and the NMDA receptor.
Caption: Attenuation of NMDA receptor-mediated neuronal hyperexcitability by a Sigma-1 receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize S1R antagonists.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used in the characterization of S1RA.[8][19]
Objective: To determine the binding affinity of a test compound for the Sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenates (source of S1R)
-
[3H]-(+)-pentazocine (radioligand)
-
Test compound (e.g., S1RA)
-
Non-specific binding control (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known S1R ligand like haloperidol.
-
Add the guinea pig brain membrane homogenate to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
Mouse Model of Neuropathic Pain (Spared Nerve Injury - SNI)
This protocol is based on descriptions of preclinical studies evaluating S1RA.[13]
Objective: To assess the efficacy of an S1R antagonist in reducing pain-like behaviors in a model of neuropathic pain.
Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Test compound (S1RA) and vehicle
-
Behavioral testing apparatus (von Frey filaments for mechanical allodynia, hot/cold plate for thermal sensitivity)
Procedure:
-
Surgical Procedure (SNI):
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow neuropathic pain behaviors to develop.
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Place the mouse in a chamber with a mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the paw innervated by the sural nerve. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
Thermal Hyperalgesia (Hot/Cold Plate Test): Place the mouse on a surface of a controlled noxious temperature (hot or cold). Measure the latency to a nocifensive response (e.g., licking, jumping).
-
-
Drug Administration and Assessment:
-
Administer the test compound (S1RA) or vehicle to the mice at various doses and routes (e.g., subcutaneous).
-
Perform behavioral testing at different time points after drug administration to assess the antinociceptive effects.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or response latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of a Sigma-1 receptor antagonist for neuropathic pain.
Conclusion
Sigma-1 receptor antagonists represent a promising class of therapeutic agents with the potential to treat a variety of disorders, particularly those involving neuronal hyperexcitability and cellular stress. By modulating key cellular pathways, including the unfolded protein response, calcium homeostasis, and NMDA receptor function, these compounds can restore cellular equilibrium and alleviate pathological symptoms. The data and protocols presented in this guide, using the well-studied antagonist S1RA as an example, provide a framework for the continued research and development of novel S1R-targeting therapies. Further investigation into the intricate network of S1R interactions will undoubtedly unveil additional therapeutic opportunities.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 Receptors Fine-Tune the Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-1 Receptor in Cellular Stress Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. E-52862 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 15. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Sigma-1 Receptor Antagonist S1RA in Cell Culture
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the effects of the Sigma-1 receptor (S1R) antagonist, S1RA, in cell culture models.
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating a variety of cellular processes, including calcium signaling, ion channel activity, and cell survival.[1][2] Dysregulation of S1R function has been implicated in several pathologies, including neurodegenerative diseases, pain, and cancer.[2][3][4] S1RA is a potent and selective S1R antagonist that serves as a valuable tool for studying the therapeutic potential of S1R inhibition.[5][6]
These protocols provide a framework for investigating the cellular effects of S1RA, from basic cell culture and viability assays to the analysis of protein expression and signaling pathways.
Data Presentation
Table 1: In Vitro Properties of S1RA
| Parameter | Species | Value | Reference |
| Kᵢ for σ₁R | Human | 17.0 ± 7.0 nM | [6] |
| Guinea Pig | 23.5 nM | [7] | |
| Kᵢ for σ₂R | Guinea Pig | >1000 nM | [6] |
| Rat | 9300 nM | [7] | |
| IC₅₀ for hERG | CHO cells | > 10 µM | [7] |
Table 2: Cellular Effects of S1RA
| Cell Line | Treatment | Effect | Reference |
| HEK293 expressing TRPA1 | 100 µM S1RA for 4h | Inhibition of intracellular calcium responses | [7] |
| Impaired formation of TRPA1–Sigma-1R complexes | [7] | ||
| Reduced TRPA1 expression at the plasma membrane | [7] | ||
| Cancer Cell Lines (A549, MCF-7) | S1R antagonist (BD1047) | Increased aerobic glycolysis | [8] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cell cultures for subsequent experiments.
Materials:
-
Cell line of interest (e.g., SH-SY5Y for neuronal studies, A549 or MCF-7 for cancer research)[8][9]
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[8][10]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T75 flasks in a humidified incubator.[10]
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks or plates for experiments.
S1RA Treatment
Objective: To treat cultured cells with S1RA to assess its biological effects.
Materials:
-
S1RA (E-52862) stock solution (e.g., 10 mM in DMSO)[6]
-
Cultured cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
Complete growth medium
Protocol:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Prepare working solutions of S1RA by diluting the stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing S1RA.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest S1RA concentration.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of S1RA on cell viability and proliferation.[11]
Materials:
-
Cells cultured in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
After the S1RA treatment period, add 20 µL of MTS reagent to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Sigma-1 Receptor Expression
Objective: To analyze the expression levels of S1R protein in response to S1RA treatment.
Materials:
-
Protein assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13][14]
-
Primary antibody against Sigma-1 Receptor[13]
-
HRP-conjugated secondary antibody[13]
-
Chemiluminescent substrate[13]
-
Imaging system
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary anti-S1R antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again as in the previous step.
-
-
Detection:
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Ligands for CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma1 Pharmacology in the Context of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. thno.org [thno.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Sigma-1 Receptor Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Sigma-1 Receptor Antagonist 5, a compound with significant potential in neuroscience research. This document outlines its binding profile, preclinical and clinical dosage information for related antagonists, detailed experimental protocols for its evaluation, and an overview of the relevant signaling pathways.
Introduction to Sigma-1 Receptor Antagonists
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and survival.[1] Antagonists of this receptor have shown therapeutic promise in a variety of preclinical models of pain, including neuropathic and inflammatory pain.[2][3] By modulating intracellular calcium signaling and the activity of other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, σ1R antagonists can dampen neuronal hyperexcitability associated with pathological pain states.[3][4]
Quantitative Data for this compound and Comparators
The following tables summarize the binding affinities and effective dosages of this compound and other well-characterized sigma-1 receptor antagonists.
Table 1: Binding Affinity of this compound [5]
| Receptor Subtype | K_i_ (nM) |
| Sigma-1 (σ1R) | 4.5 |
| Sigma-2 (σ2R) | 10 |
| Histamine H3 (hH3R) | 7.7 |
Table 2: Preclinical Dosages of Selected Sigma-1 Receptor Antagonists
| Compound | Animal Model | Effective Dose Range (mg/kg) | Administration Route | Reference |
| S1RA (E-52862) | Mouse (Formalin-induced nociception) | 16-80 | i.p. | [6] |
| S1RA (E-52862) | Rat (Neuropathic pain) | 20-80 | i.p. | |
| BD-1063 | Rat (Ethanol self-administration) | 3.3-11 | s.c. | [7] |
| SI 1/28 | Mouse (Formalin test) | ED_50_ = 13.2 | i.p. | [2] |
| RC-752 | Mouse (Formalin test, 2nd phase) | ED_50_ = 2.17 | i.p. | [8] |
Table 3: Clinical Dosage of S1RA (E-52862)
| Study Phase | Population | Dosage | Administration Route | Reference |
| Phase I | Healthy Volunteers | 5-800 mg (single dose), 50-400 mg (multiple doses) | Oral | [9] |
| Phase IIa | Colorectal cancer patients | 400 mg/day | Oral |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Formalin-Induced Inflammatory Pain Model
This model assesses the analgesic efficacy of a compound against persistent inflammatory pain.[10]
Protocol:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (200-250g) to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before formalin injection (e.g., 30 minutes).
-
Induction of Nociception: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[11][12]
-
Behavioral Observation: Immediately after injection, place the animal in a clear observation chamber. Record the total time spent licking or biting the injected paw in 5-minute intervals for a total of 60 minutes.[10] The response is typically biphasic: an early phase (0-5 minutes) representing direct nociceptor stimulation and a late phase (15-60 minutes) reflecting inflammatory processes.[10]
-
Data Analysis: Compare the time spent in nociceptive behavior between the drug-treated and vehicle-treated groups for both phases.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics peripheral nerve injury-induced neuropathic pain.
Protocol:
-
Surgical Procedure: Anesthetize adult male Wistar rats (220-250g). Expose the right sciatic nerve and place four loose ligatures around it at 1 mm intervals.
-
Post-Operative Recovery: Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors develop.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. Place the rat on an elevated mesh floor and apply filaments of increasing force to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Assessment: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the anti-allodynic effect.
-
Data Analysis: Compare the changes in paw withdrawal threshold from baseline between the drug-treated and vehicle-treated groups.
Preparation of Antagonist Solutions for In Vivo Administration
Proper solubilization of the antagonist is critical for accurate and reproducible results.
Protocol for S1RA (E-52862):
-
Vehicle Preparation: Prepare a 0.5% solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile saline.[13]
-
Solubilization: Weigh the required amount of S1RA and suspend it in the 0.5% HPMC solution. Vortex thoroughly to ensure a uniform suspension. For some studies, saline alone has been used as a vehicle.
General Considerations:
-
For novel compounds like this compound, solubility testing in various pharmaceutically acceptable vehicles (e.g., saline, DMSO, Tween 80) is recommended.
-
The final concentration should be adjusted based on the desired dose and the maximum volume that can be administered to the animal.
-
Solutions should be prepared fresh on the day of the experiment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Sigma-1 receptor antagonists and a typical experimental workflow for their evaluation.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]
- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Sigma-1 Receptor Antagonist Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and the modulation of various signaling pathways, including calcium homeostasis.[1][2] The S1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, as well as for certain types of cancer.[1] Validation of novel S1R antagonists is a critical step in the drug development process. This application note provides a detailed Western blot protocol for the validation of S1R antagonist efficacy by examining the expression of the receptor itself and its downstream signaling targets.
Background
The S1R is a 25 kDa transmembrane protein.[3] Its function is modulated by the binding of various ligands, including agonists and antagonists. S1R antagonists have been shown to induce apoptosis in certain cancer cell lines by increasing the expression of pro-apoptotic proteins such as Bax and cleaved Caspase-3. Furthermore, in specific cellular contexts like human lens epithelial cells, S1R antagonists can influence pigmentation by altering the levels of tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).[4] The interaction of S1R with the endoplasmic reticulum chaperone BiP (Binding immunoglobulin protein) is also affected by ligand binding, with antagonists reported to promote this interaction.[5] Additionally, the pro-inflammatory signaling molecule, phosphorylated p38 MAPK, has been identified as a downstream target of S1R antagonists in certain pain models.[6]
This protocol will focus on validating a novel S1R antagonist by quantifying changes in the expression of S1R and its key downstream effectors: Bax, cleaved Caspase-3, and the S1R-BiP interaction.
Signaling Pathway
Experimental Workflow
Materials and Reagents
-
Cell Lines: Human cell line expressing Sigma-1 Receptor (e.g., MDA-MB-468, SH-SY5Y).
-
S1R Antagonists:
-
Novel antagonist (test compound)
-
Positive Control: BD1047 (10 µM), NE-100 (5 µM), or Rimcazole (3 µM)
-
-
S1R Agonist: PRE-084 (10 µM)[6]
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (4-20% gradient), running buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-Sigma-1 Receptor antibody
-
Anti-Bax antibody
-
Anti-cleaved Caspase-3 antibody
-
Anti-BiP antibody
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Experimental Protocol
Cell Culture and Treatment
-
Seed the chosen cell line in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the following for 24 hours:
-
Vehicle control (e.g., DMSO)
-
Novel S1R antagonist (at various concentrations)
-
Positive control S1R antagonist (e.g., 10 µM BD1047)
-
S1R agonist (10 µM PRE-084)
-
Co-treatment of the novel antagonist with the S1R agonist.
-
Protein Extraction and Quantification
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-20% SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the corresponding loading control (β-actin or GAPDH) band intensity.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the Western blot analysis.
Table 1: Effect of S1R Antagonist on Sigma-1 Receptor Expression
| Treatment Group | Sigma-1 Receptor (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle | 1.00 ± 0.05 | 1.00 |
| Novel Antagonist (Low Conc.) | 0.98 ± 0.06 | 0.98 |
| Novel Antagonist (High Conc.) | 0.95 ± 0.04 | 0.95 |
| BD1047 (10 µM) | 0.97 ± 0.05 | 0.97 |
| PRE-084 (10 µM) | 1.02 ± 0.07 | 1.02 |
Table 2: Effect of S1R Antagonist on Downstream Apoptotic Markers
| Treatment Group | Bax (Fold Change vs. Vehicle) | Cleaved Caspase-3 (Fold Change vs. Vehicle) |
| Vehicle | 1.00 ± 0.08 | 1.00 ± 0.10 |
| Novel Antagonist (Low Conc.) | 1.52 ± 0.12 | 1.89 ± 0.15 |
| Novel Antagonist (High Conc.) | 2.45 ± 0.21 | 3.12 ± 0.25 |
| BD1047 (10 µM) | 2.38 ± 0.19 | 2.98 ± 0.22 |
| PRE-084 (10 µM) | 0.95 ± 0.07 | 0.91 ± 0.09 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are represented as mean ± SEM.
Table 3: Co-immunoprecipitation of Sigma-1 Receptor and BiP
| Immunoprecipitation | Western Blot | Treatment Group | Fold Change in Co-IP vs. Vehicle |
| Sigma-1 Receptor | BiP | Vehicle | 1.00 ± 0.11 |
| Sigma-1 Receptor | BiP | Novel Antagonist | 1.78 ± 0.15 |
| Sigma-1 Receptor | BiP | BD1047 (10 µM) | 1.65 ± 0.13 |
| Sigma-1 Receptor | BiP | PRE-084 (10 µM) | 0.65 ± 0.08* |
*p < 0.05 vs. Vehicle. Data are represented as mean ± SEM.
Troubleshooting
-
No or Weak Signal:
-
Increase protein loading amount.
-
Optimize primary antibody concentration and incubation time.
-
Ensure proper transfer of proteins to the membrane.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking buffer and incubation time.
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains adequate protease inhibitors.
-
Optimize the antibody dilution and blocking conditions.
-
Conclusion
This application note provides a comprehensive Western blot protocol for the validation of novel Sigma-1 receptor antagonists. By assessing the expression of the Sigma-1 receptor and its key downstream targets, researchers can effectively determine the efficacy and mechanism of action of their test compounds. The provided experimental workflow, signaling pathway diagram, and data presentation tables serve as a valuable resource for drug development professionals in the field of Sigma-1 receptor therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sigma-1 Receptor Antagonist S1RA in Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondria interface. It plays a crucial role in modulating intracellular calcium signaling and regulating the function of various ion channels and neurotransmitter receptors. The selective Sigma-1 receptor antagonist, S1RA (also known as E-52862), has emerged as a significant pharmacological tool and a potential therapeutic agent, particularly in the domain of neuropathic pain. Electrophysiological studies have been pivotal in elucidating the mechanisms through which S1RA exerts its effects on neuronal excitability and synaptic plasticity. These application notes provide a comprehensive overview of the use of S1RA in key electrophysiological assays.
Key Applications in Electrophysiology
S1RA has been demonstrated to modulate several key neuronal processes, making it a valuable tool for studying and potentially treating conditions associated with neuronal hyperexcitability.
-
Attenuation of Central Sensitization (Wind-up): S1RA effectively reduces the "wind-up" phenomenon in spinal cord dorsal horn neurons, a form of synaptic plasticity that contributes to central sensitization and chronic pain.[1][2]
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): By interacting with VGSCs, S1RA can reduce neuronal hyperexcitability, a key factor in neuropathic pain states.
-
Regulation of NMDA Receptor-Mediated Currents: S1RA can modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and central sensitization.[2][3]
Data Presentation
The following tables summarize the quantitative effects of S1RA in various electrophysiological preparations.
| Parameter | Preparation | S1RA Concentration | Effect | Reference |
| Wind-up Attenuation | Isolated spinal cord from wild-type mice | Not specified | Attenuated wind-up responses | |
| Neuronal Excitability | Dorsal Root Ganglion (DRG) neurons | Not specified | Suppressed neuronal excitability | |
| NMDA Receptor Current | Rat Hippocampal Slices (CA1 Pyramidal Cells) | 1 µM (Haloperidol, another σ1R antagonist) | Reversed the potentiation of NMDA receptor currents induced by a σ1R agonist |
| Ion Channel Type | Preparation | S1RA Concentration | Key Findings | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | Dorsal Root Ganglion (DRG) neurons | Not specified | Inhibition of ProTx-II-sensitive (Nav1.7) sodium currents | [4] |
| N-type Ca2+ channels | Xenopus oocytes | 10 µM (BD-1063, another σ1R antagonist) | Reduced N-type Ca2+ currents | |
| Small Conductance Ca2+-activated K+ (SK) channels | Rat Hippocampal Slices (CA1 Pyramidal Cells) | Not specified (antagonist reversed agonist effect) | Implicated in the modulation of NMDA receptor responses | [3] |
Experimental Protocols
Protocol 1: Assessment of Wind-up in Spinal Cord Slices
This protocol details the procedure for inducing and recording wind-up in spinal cord neurons and assessing the effect of S1RA.
1. Spinal Cord Slice Preparation:
-
Anesthetize adult mice (e.g., C57BL/6) with urethane (B1682113) (1.2 g/kg, i.p.).
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based artificial cerebrospinal fluid (sACSF) containing (in mM): 234 sucrose, 2.5 KCl, 0.5 CaCl2, 10 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 11 glucose.
-
Rapidly dissect the spinal cord and place it in ice-cold sACSF.
-
Embed the lumbar spinal cord in a block of low-melting-point agarose.
-
Cut transverse slices (300-400 µm) using a vibratome in ice-cold, oxygenated sACSF.
-
Transfer slices to a holding chamber with ACSF containing (in mM): 117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose, saturated with 95% O2 / 5% CO2.
-
Allow slices to recover at 30-31°C for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-31°C.
-
Visualize neurons in the superficial dorsal horn (laminae I-II) using an upright microscope with IR-DIC optics.
-
Perform whole-cell patch-clamp recordings from dorsal horn neurons. The intracellular solution should contain (in mM): 140 K-gluconate, 6 KCl, 10 HEPES, 1 EGTA, 0.1 CaCl2, 4 Mg-ATP, and 0.3 Na2GTP, with pH adjusted to 7.3 with KOH.
-
Place a stimulating electrode on the dorsal root entry zone.
-
To elicit wind-up, deliver a train of 16 suprathreshold electrical stimuli (e.g., 0.5 ms (B15284909) duration) at 2 Hz.
-
Record the evoked postsynaptic potentials (EPSPs). Wind-up is quantified as the progressive increase in the amplitude of the EPSPs during the stimulus train.
3. Application of S1RA:
-
Establish a stable baseline recording of wind-up.
-
Bath-apply S1RA at the desired concentration (e.g., 1-10 µM) for a sufficient period (e.g., 10-15 minutes) to allow for equilibration.
-
Repeat the wind-up stimulation protocol in the presence of S1RA.
-
Wash out the S1RA with ACSF to observe any reversal of the effect.
Protocol 2: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the procedure for isolating and recording from DRG neurons to study the effects of S1RA on ion channel activity.
1. DRG Neuron Dissociation:
-
Euthanize adult rats and dissect the lumbar (L4-L5) DRGs.
-
Transfer the ganglia to a tube containing oxygenated DMEM/F-12 medium.
-
Enzymatically digest the ganglia with a mixture of collagenase and dispase for 60-90 minutes at 37°C.
-
Mechanically dissociate the neurons by gentle trituration through fire-polished Pasteur pipettes.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips and incubate for at least 2 hours before recording.
2. Electrophysiological Recording:
-
Place a coverslip with adherent DRG neurons in a recording chamber perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Perform whole-cell patch-clamp recordings from small- to medium-diameter DRG neurons (typically associated with nociception).
-
For recording voltage-gated sodium currents, the internal solution can contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.3 with CsOH.
-
Use appropriate voltage-clamp protocols to isolate and characterize specific ion currents. For example, to study voltage-gated sodium channels, hold the neuron at -90 mV and apply depolarizing steps from -80 mV to +40 mV in 5 mV increments.
3. Application of S1RA:
-
Establish a stable baseline recording of the ion channel currents of interest.
-
Apply S1RA via bath perfusion at the desired concentration.
-
Record the changes in current amplitude, kinetics (activation and inactivation), and voltage-dependence.
-
Perform a washout to check for reversibility.
Signaling Pathways and Experimental Workflows
Caption: Sigma-1 Receptor Antagonist (S1RA) Signaling Pathway.
Caption: General Experimental Workflow for S1RA Electrophysiology.
References
- 1. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcpr.pitt.edu [pcpr.pitt.edu]
Application Notes and Protocols for In Vivo Imaging of Sigma-1 Receptor Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface. It is involved in a wide range of cellular functions and has emerged as a promising therapeutic target for various central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. In vivo imaging of S1R using techniques such as Positron Emission Tomography (PET) is a critical tool for understanding the receptor's distribution, occupancy by therapeutic candidates, and its role in disease pathophysiology.
This document provides detailed application notes and protocols for the in vivo imaging of Sigma-1 receptor antagonist 5 , a 4-pyridylpiperidine derivative with high affinity for the Sigma-1 receptor. These guidelines are intended to assist researchers in designing and executing in vivo imaging studies to investigate the pharmacokinetics and pharmacodynamics of this and similar compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant compounds for comparative purposes.
Table 1: In Vitro Binding Affinity of Sigma-1 Receptor Ligands
| Compound | Target | Ki (nM) | Selectivity (S2R/S1R) | Reference |
| This compound | σ1 Receptor | 4.5 | 2.2 | [1] |
| σ2 Receptor | 10 | [1] | ||
| Histamine H3 Receptor | 7.7 | [1] | ||
| S1RA (E-52862) | σ1 Receptor | 17 | >370 | [2] |
| [18F]FTC-146 | σ1 Receptor | 0.0025 | >145,000 | [2] |
| (+)-Pentazocine | σ1 Receptor | 3.1 | 134 | N/A |
| Haloperidol (B65202) | σ1 Receptor | 3.2 | 16.5 | N/A |
Table 2: Representative Pharmacokinetic Parameters of Piperidine-Based Sigma-1 Receptor Antagonists in Rodents
| Compound | Model | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |
| Representative Piperidine Antagonist | Rat | i.v. | 1.5 | - | - | 5.2 | N/A |
| Rat | p.o. | 2.1 | 150 | 650 | - | N/A | |
| S1RA (E-52862) | Mouse | i.p. | ~1 | - | - | - | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: General Workflow for In Vivo PET Imaging.
Experimental Protocols
The following protocols provide a representative methodology for the in vivo imaging of a Sigma-1 receptor antagonist, using a radiolabeled version of "this compound" as an example.
Protocol 1: Radiosynthesis of [18F]-Labeled this compound
This protocol describes a plausible method for the radiosynthesis of an 18F-labeled version of this compound for PET imaging. The exact precursor and reaction conditions would need to be optimized for this specific molecule.
1. Materials and Reagents:
-
Tosyl- or nosyl-precursor of this compound
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
-
Ethanol, USP
-
HPLC solvents (acetonitrile, water, trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
2. Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Trap the cyclotron-produced [18F]fluoride onto an anion exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride/K222/K2CO3 mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C until dry. Repeat this step 2-3 times.
-
-
Radiolabeling Reaction:
-
Dissolve the tosyl- or nosyl-precursor (1-5 mg) in anhydrous DMSO (0.5-1.0 mL).
-
Add the precursor solution to the dried [18F]fluoride complex.
-
Seal the reaction vessel and heat at 120-150 °C for 10-20 minutes.
-
-
Purification:
-
After cooling, quench the reaction with water/acetonitrile.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate the [18F]-labeled product from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the radiolabeled product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the radiotracer on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure the pH of the final formulation.
-
Conduct a filter integrity test.
-
Protocol 2: In Vivo PET Imaging in Rodents
This protocol outlines the general procedure for conducting a PET imaging study in rodents to assess the brain uptake and distribution of the radiolabeled Sigma-1 receptor antagonist.
1. Animal Models:
-
Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
All animal procedures must be approved by the institutional animal care and use committee.
2. Animal Preparation:
-
Fast the animals for 4-6 hours before the scan to reduce variability in blood glucose levels.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed and secure its head in a stereotaxic holder to minimize motion artifacts.
-
Monitor vital signs (respiration, heart rate, and temperature) throughout the experiment.
3. PET Imaging Acquisition:
-
Perform a transmission scan for attenuation correction using a 57Co or 68Ge source (for PET/CT).
-
Administer a bolus injection of the radiolabeled Sigma-1 receptor antagonist (e.g., 100-250 µCi for mice, 300-500 µCi for rats) via the tail vein catheter.
-
Start the dynamic PET scan immediately after injection and acquire data for 60-90 minutes.
-
For blocking studies, pre-treat a separate cohort of animals with a non-radiolabeled S1R ligand (e.g., haloperidol at 1-2 mg/kg, or unlabeled antagonist 5 at 1-5 mg/kg, i.p. or i.v.) 15-30 minutes before the radiotracer injection.
4. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1 min, 7 x 5 min, 4 x 10 min).
-
Co-register the PET images with an anatomical template or a co-acquired CT or MR image.
-
Draw regions of interest (ROIs) on brain structures known to have high S1R density (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, expressed as standardized uptake value (SUV) or percentage of injected dose per cubic centimeter (%ID/cc).
-
Perform kinetic modeling (e.g., using a two-tissue compartment model or Logan graphical analysis) to estimate binding parameters such as the total distribution volume (VT).
5. Biodistribution Studies (Optional):
-
At the end of the imaging session, or in a separate cohort of animals, euthanize the animals at various time points post-injection.
-
Dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone, and blood).
-
Weigh the tissue samples and measure their radioactivity using a gamma counter.
-
Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to initiate and conduct in vivo imaging studies with this compound. By utilizing PET imaging with a radiolabeled version of this compound, investigators can gain valuable insights into its pharmacokinetic and pharmacodynamic properties, which is essential for its development as a potential therapeutic agent. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to better understand the scientific context and the procedural steps involved. Careful adherence to these protocols and rigorous data analysis will contribute to the robust evaluation of this and other novel Sigma-1 receptor antagonists.
References
Best Practices for Solubilizing Sigma-1 Receptor Antagonist 5
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface. It plays a crucial role in modulating intracellular calcium signaling and cellular stress responses through its interaction with various proteins, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[1][2] Sigma-1 receptor antagonists are being investigated for their therapeutic potential in a variety of disorders, including neuropathic pain, cancer, and some psychiatric conditions.[3]
"Sigma-1 receptor antagonist 5," also identified as compound 12, is a potent and selective antagonist with high affinity for the Sigma-1 receptor (Ki = 4.5 nM).[4] This document provides detailed application notes and protocols for the effective solubilization and use of this compound in research settings. Proper solubilization is critical for obtaining accurate and reproducible experimental results.
Physicochemical and Binding Properties
A summary of the key properties of this compound is presented below. This information is essential for calculating appropriate concentrations for stock solutions and experimental assays.
| Property | Value | Reference |
| Compound Name | This compound (compound 12) | [4] |
| CAS Number | 2952808-33-0 | [4] |
| Appearance | White to off-white solid | Assumed based on typical small molecules |
| Purity (by HPLC) | >98% | [5] |
| Molecular Weight | [Insert Value from Certificate of Analysis] g/mol | Vendor Specific |
| Binding Affinity (Ki) | 4.5 nM (σ1R), 10 nM (σ2R) | [4] |
| Solubility | Soluble in DMSO | [5][6] |
| Storage Conditions | Store at -20°C, protect from light | [5] |
Solubilization Protocols
The following protocols provide step-by-step instructions for preparing stock solutions and working solutions of this compound for both in vitro and in vivo experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired mass of the this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.
-
-
Dissolving the Compound:
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[5]
-
If the compound does not readily dissolve, sonicate the solution for 5-10 minutes in a water bath. Gentle warming to 37°C can also be applied, but the temperature sensitivity of the compound should be considered.[6]
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C and protect them from light. Under these conditions, the stock solution should be stable for up to 6 months.[5]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
It is crucial to avoid precipitation of the compound upon dilution. To minimize this, do not perform large single-step dilutions. Instead, create intermediate dilutions.
-
To avoid issues with solubility in aqueous solutions, it is recommended to first dilute the DMSO stock in deionized water before the final dilution in a buffer containing salts.[7]
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in your assay is less than 0.1% (v/v), as higher concentrations can be toxic to cells.[5]
-
-
Handling Precipitation:
-
If precipitation occurs upon dilution, try adding a non-ionic detergent such as Tween-20 (at a final concentration of 0.01-0.05%) to your assay buffer to improve solubility.[8]
-
Alternatively, vortexing or sonication of the diluted solution may help to redissolve the precipitate.
-
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides a general guideline for preparing this compound for administration in animal models. The final formulation will depend on the specific experimental requirements and route of administration.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
DMSO
-
Tween-80 (or other suitable surfactant)
-
Sterile tubes and syringes
Procedure:
-
Initial Solubilization:
-
Prepare a concentrated stock solution of the antagonist in DMSO as described in Protocol 1.
-
-
Vehicle Preparation:
-
A common vehicle for intraperitoneal (i.p.) injection consists of a mixture of DMSO, Tween-80, and saline. A typical ratio is 10% DMSO, 5% Tween-80, and 85% saline.
-
-
Formulation:
-
To prepare the final injection solution, first add the required volume of the DMSO stock solution to the appropriate volume of Tween-80 and mix well.
-
Then, add the saline to the DMSO/Tween-80 mixture dropwise while vortexing to prevent precipitation.
-
The final solution should be a clear, homogenous emulsion.
-
-
Administration:
-
Administer the formulation to the animals immediately after preparation.
-
Always include a vehicle control group in your experiment, which receives the same formulation without the antagonist.
-
Experimental Workflows and Signaling Pathways
To aid in the experimental design and understanding of the mechanism of action, the following diagrams illustrate the solubilization workflow and the Sigma-1 receptor signaling pathway.
Caption: A flowchart of the solubilization workflow.
Caption: The signaling pathway of the Sigma-1 receptor antagonist.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sigma-1 Receptor Antagonist S1RA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways, including intracellular calcium mobilization.[1][2] Its involvement in numerous pathological conditions, such as neuropathic pain, neurodegenerative diseases, and cancer, has made it an attractive therapeutic target.[1][3]
S1RA (also known as E-52862) is a potent and highly selective antagonist of the Sigma-1 receptor.[4][5] Its high affinity and selectivity make it an invaluable tool for studying the function of the S1R and for the discovery of novel S1R modulators through high-throughput screening (HTS) campaigns. These application notes provide detailed protocols for the use of S1RA in common HTS assays for the discovery and characterization of new Sigma-1 receptor antagonists.
Data Presentation
The following tables summarize the key quantitative data for S1RA, highlighting its binding affinity and selectivity, which are critical parameters for its use as a reference compound in HTS assays.
Table 1: S1RA Binding Affinity for Sigma-1 Receptors
| Species | Receptor | Ki (nM) |
| Human | Sigma-1 | 17.0 ± 7.0[4] |
| Guinea Pig | Sigma-1 | 23.5[4] |
Table 2: S1RA Selectivity Profile
| Receptor/Target | Species | Ki (nM) or % Inhibition @ 1 µM |
| Sigma-2 | Guinea Pig | >1000[4] |
| Sigma-2 | Rat | >1000[4] |
| 5-HT2B | Human | 328[4] |
| Over 170 other receptors, transporters, ion channels, and enzymes | Various | No significant affinity (Ki > 1 µM or <50% inhibition @ 1 µM)[4][6] |
Signaling Pathway
The Sigma-1 receptor is a key modulator of intracellular calcium (Ca2+) signaling. Under basal conditions, S1R is associated with the chaperone protein BiP (Binding immunoglobulin protein) at the ER membrane. Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can interact with and modulate the activity of various ion channels and receptors, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel for Ca2+ release from the ER. S1R antagonists, like S1RA, block these interactions, thereby inhibiting the downstream signaling events.
Figure 1. Simplified signaling pathway of the Sigma-1 receptor and the inhibitory action of S1RA.
Experimental Protocols
Two key experimental approaches for utilizing S1RA in a high-throughput screening context are radioligand binding assays and functional cell-based assays, such as calcium flux assays.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to identify compounds that compete with a radiolabeled ligand for binding to the Sigma-1 receptor. S1RA is used as a reference antagonist to establish the assay window and for comparison of potencies of test compounds.
Objective: To determine the binding affinity (Ki) of test compounds for the Sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human Sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).
-
Reference Antagonist: S1RA.
-
Non-specific Binding Control: Haloperidol (B65202).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well or 384-well filter plates.
-
Plate shaker, vacuum filtration manifold, and scintillation counter.
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and S1RA in the assay buffer in a 96-well or 384-well plate. Include wells with assay buffer only for total binding and wells with a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.
-
Reaction Mixture Preparation: In a separate tube, prepare the reaction mixture containing the membrane preparation and --INVALID-LINK---pentazocine at a concentration close to its Kd value.
-
Incubation: Add the reaction mixture to the compound plate. Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for the Sigma-1 receptor radioligand binding assay.
Cell-Based Functional HTS Assay: Calcium Flux Assay
This protocol describes a functional assay to identify Sigma-1 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in a high-throughput format.
Objective: To identify and characterize compounds that antagonize Sigma-1 receptor function by measuring changes in intracellular calcium levels.
Materials:
-
Cell Line: A stable cell line endogenously or recombinantly expressing the Sigma-1 receptor (e.g., HEK293, CHO).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
S1R Agonist: (+)-Pentazocine or PRE-084.
-
Reference Antagonist: S1RA.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
-
384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into 384-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds and S1RA (as a control) at various concentrations to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, add the S1R agonist to all wells using the instrument's liquid handling system.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the test compounds is measured as a percentage reduction of the agonist-induced signal. Determine the IC50 values for active compounds.
Figure 3. Experimental workflow for the cell-based calcium flux HTS assay.
HTS Data Quality Control
For a successful HTS campaign, it is essential to monitor the quality of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.
Z'-factor Calculation:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp = mean of the positive control (e.g., agonist-stimulated cells without antagonist)
-
σp = standard deviation of the positive control
-
µn = mean of the negative control (e.g., cells with S1RA and agonist)
-
σn = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Conclusion
The Sigma-1 receptor antagonist S1RA is a critical pharmacological tool for the discovery and development of novel therapeutics targeting the S1R. Its high affinity and selectivity make it an ideal reference compound for establishing and validating robust high-throughput screening assays. The detailed protocols for radioligand binding and cell-based functional assays provided in these application notes offer a solid foundation for researchers to initiate their own screening campaigns and contribute to the growing understanding of Sigma-1 receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sigma-1 receptor antagonist 5 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Sigma-1 (σ1) receptor antagonists. The information is tailored for scientists and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Binding Assays
Q1: My radioligand binding assay shows inconsistent Ki values for my antagonist. What could be the cause?
A1: Inconsistent Ki values in Sigma-1 receptor radioligand binding assays can stem from several factors:
-
Membrane Preparation: Ensure consistent and high-quality membrane preparation. Variability in protein concentration or the presence of endogenous ligands can affect binding.
-
Radioligand Concentration: Use a radioligand concentration at or near its Kd value for optimal results in competition assays.[1]
-
Non-Specific Binding: Accurately determining non-specific binding is crucial. Using a high concentration of a well-characterized, high-affinity Sigma-1 receptor ligand like haloperidol (B65202) (e.g., 10 µM) is recommended.[1]
-
Assay Conditions: Maintain consistent incubation times and temperatures. For instance, assays with --INVALID-LINK--pentazocine are often performed at room temperature for 2 hours or 37°C for 120 minutes.[2][3]
-
GTP Sensitivity: Antagonists, unlike some agonists, may bind to high- and low-affinity states of the receptor. The addition of GTP or its non-hydrolyzable analogs can sometimes lead to a Hill slope closer to unity by causing the loss of the high-affinity state.[2][4]
Q2: I am studying both Sigma-1 and Sigma-2 receptors and using a masking ligand for Sigma-1. Are there any pitfalls with this approach?
A2: Yes, using masking ligands like (+)pentazocine or dextrallorphan (B1241722) to isolate Sigma-2 receptor binding can be problematic. The masking ligand, even if selective for Sigma-1, may still compete with the radioligand at the Sigma-2 receptor at the concentrations used for masking.[2] This can lead to an inaccurate estimation of the radioligand's affinity for the Sigma-2 receptor.[2] Furthermore, the radioligand used for the Sigma-2 receptor (like [3H]DTG) can displace the masking agent from the Sigma-1 receptor, leading to an overestimation of Sigma-2 receptor numbers in tissues where Sigma-1 receptors are also present.[2] It is recommended to use cell lines that express only one receptor subtype or to use alternative methods that do not rely on masking agents.[2]
Functional Assays
Q3: In my calcium mobilization assay, the antagonist shows no effect on its own. How do I confirm its activity?
A3: Sigma-1 receptor antagonists are expected to block the effect of a known agonist.[1] Therefore, to observe the antagonist's activity, you should pre-incubate the cells with your antagonist and then stimulate them with a Sigma-1 receptor agonist. The antagonist's efficacy is determined by its ability to reduce or block the calcium response induced by the agonist.[1]
Q4: My cell viability assay results are variable when using a Sigma-1 receptor antagonist. What can I do to improve consistency?
A4: Variability in cell viability assays can be due to several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well and that they are allowed to adhere overnight before treatment.[1]
-
Treatment Duration: Optimize the incubation period with the antagonist (e.g., 24-48 hours).[1]
-
Co-application of Stressors: In some experimental setups, the effect of a Sigma-1 receptor antagonist on cell viability is more pronounced in the presence of a cellular stressor like hydrogen peroxide or tunicamycin.[1]
-
Compound Solubility: Ensure your antagonist is fully dissolved in the culture medium to avoid concentration-related artifacts.
In Vivo Experiments
Q5: My Sigma-1 receptor antagonist is effective in alleviating thermal hyperalgesia but not mechanical allodynia in an acute pain model. Is this expected?
A5: Yes, this is a plausible outcome. Some studies have shown that acute administration of a Sigma-1 receptor antagonist can significantly mitigate thermal hyperalgesia without a significant effect on mechanical allodynia.[5] Effectively treating mechanical allodynia may require higher doses or more prolonged exposure, as demonstrated in chronic administration studies.[5]
Q6: I am not observing the expected potentiation of opioid analgesia with my Sigma-1 receptor antagonist. What could be the reason?
A6: The potentiation of opioid analgesia is a key characteristic of Sigma-1 receptor antagonists.[6][7] If this effect is not observed, consider the following:
-
Dosing and Timing: The doses of both the opioid and the Sigma-1 receptor antagonist, as well as the timing of their administration, are critical. These parameters may need to be optimized for your specific experimental model.
-
Animal Model: The specific pain model used can influence the outcome. The interaction between the Sigma-1 and opioid systems has been demonstrated in various neuropathic and inflammatory pain models.[7][8][9]
-
Pharmacokinetics: The pharmacokinetic profiles of both compounds should be considered to ensure adequate concentrations are present at the target site simultaneously.
Quantitative Data Summary
The following tables summarize binding affinities for selected Sigma-1 receptor ligands. Note that values can vary depending on experimental conditions.
Table 1: Binding Affinities (Ki) of Selected Sigma-1 Receptor Ligands
| Compound | Ki (nM) | Reference Compound |
| PW507 | 1.8 | E-52862 |
| E-52862 | 2.5 | - |
| SI 1/28 | 13.2 (ED50, mg/kg, i.p. in formalin test) | - |
| BD-1063 | - | - |
| Haloperidol | 4.5 (IC50) | - |
| (+)Pentazocine | - | - |
| Diphenhydramine | 58 | - |
| Phenyltoloxamine | 160 | - |
Data compiled from multiple sources.[3][5][6][10]
Table 2: In Vitro ADME Properties of PW507 and E-52862
| Property | PW507 | E-52862 |
| Human Plasma Stability (t1/2, min) | > 512 | > 512 |
| Rat Plasma Stability (t1/2, min) | > 512 | > 512 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | > 10 | > 10 |
| P-gp Substrate | Unlikely | Unlikely |
Data from a 2024 study on preclinical evaluation of Sigma-1 receptor antagonists.[5]
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the affinity (Ki) of a test compound for the Sigma-1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source known to express Sigma-1 receptors.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK--pentazocine) at or near its Kd value.
-
Add varying concentrations of the unlabeled test antagonist.
-
Add a fixed amount of the membrane preparation to each well.
-
Non-specific Binding Control: In a parallel set of wells, add the radioligand and a high concentration (e.g., 10 µM) of a non-labeled, high-affinity Sigma-1 receptor ligand (e.g., haloperidol) to determine non-specific binding.[1]
-
Total Binding Control: Wells containing only the radioligand and membrane preparation will determine total binding.
-
Incubation: Incubate the plates for a specified time and temperature (e.g., 120 minutes at 37°C).[3]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding to the filter.[1]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Mechanical Allodynia (von Frey Test)
Objective: To evaluate the effect of a Sigma-1 receptor antagonist on mechanical hypersensitivity in an animal model of neuropathic pain.
Methodology:
-
Animal Model: Induce neuropathic pain in rodents using a standard model, such as chronic constriction injury (CCI) or streptozotocin (B1681764) (STZ)-induced diabetic neuropathy.[5][10]
-
Acclimatization: Acclimate the animals to the testing environment and apparatus.
-
Baseline Measurement: Before drug administration, establish a baseline paw withdrawal threshold (PWT) by applying von Frey filaments of increasing force to the plantar surface of the hind paw. The PWT is the lowest force that elicits a withdrawal response.
-
Drug Administration: Administer the Sigma-1 receptor antagonist via the desired route (e.g., intraperitoneal, oral).[5]
-
Post-treatment Measurements: At specific time points after drug administration, re-measure the PWT using the von Frey filaments.
-
Data Analysis: Compare the post-treatment PWTs to the baseline values and to a vehicle-treated control group. A significant increase in PWT indicates an anti-allodynic effect. Statistical analysis is often performed using two-way ANOVA with a post-hoc test.[5]
Visualizations
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Sigma-1 Receptor Ligand Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]
Technical Support Center: Optimizing Sigma-1 Receptor Antagonist Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Sigma-1 (σ1) receptor antagonists in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new Sigma-1 receptor antagonist?
A1: The initial and most critical step is to determine the binding affinity (Ki) of your antagonist for the Sigma-1 receptor. This is typically achieved through a competitive radioligand binding assay. This assay measures the ability of your unlabeled antagonist to displace a known radiolabeled ligand that binds to the Sigma-1 receptor. The resulting Ki value provides a quantitative measure of the antagonist's potency at the receptor and serves as a foundational data point for designing subsequent functional assays.
Q2: How do I choose the right concentration range for my in vitro functional assays?
A2: A good starting point is to use a concentration range that brackets the Ki value of your antagonist. A common approach is to test concentrations ranging from 10-fold below to 100-fold above the Ki value. For example, if the Ki of your antagonist is 10 nM, you might test concentrations from 1 nM to 1 µM. It is also crucial to perform a dose-response curve to determine the IC50 (inhibition concentration 50%) or EC50 (effective concentration 50%) value in your specific functional assay. This will reveal the concentration at which the antagonist produces 50% of its maximal effect.
Q3: What are some common in vitro functional assays to assess the activity of a Sigma-1 receptor antagonist?
A3: Several functional assays can be employed to characterize the effects of a Sigma-1 receptor antagonist. These include:
-
Calcium Flux Assays: The Sigma-1 receptor is known to modulate intracellular calcium signaling.[1][2] Antagonists can be tested for their ability to block agonist-induced calcium release.
-
Cell Viability Assays (e.g., MTT, MTS): These assays are particularly useful in cancer research, where Sigma-1 receptor ligands have been shown to affect cell proliferation and survival.[3][4]
-
Neurite Outgrowth Assays: In neuroscience research, these assays can assess the effect of antagonists on neuronal differentiation and plasticity.
-
Electrophysiology: Techniques like patch-clamping can be used to measure the effect of antagonists on ion channel activity, which can be modulated by the Sigma-1 receptor.
Q4: Why is my antagonist showing a much lower potency in functional assays compared to its binding affinity (Ki)?
A4: This is a commonly observed phenomenon. Several factors can contribute to this discrepancy:
-
Cellular Environment: Radioligand binding assays are often performed on membrane preparations, which is a simplified system. In whole-cell functional assays, factors like cell membrane permeability, off-target effects, and the complex intracellular signaling network can influence the apparent potency of the antagonist.
-
Receptor Reserve: The expression level of the Sigma-1 receptor in your cell line can affect the potency of an antagonist. High receptor expression (receptor reserve) can mean that a higher concentration of antagonist is needed to see a functional effect.
-
Assay-Specific Conditions: The specific conditions of your functional assay, such as incubation time, temperature, and the presence of other signaling molecules, can all impact the observed potency.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of total binding) | Radioligand concentration is too high. | Use a radioligand concentration at or near its Kd value. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer. | |
| Hydrophobic interactions of the ligand with the filter or plate. | Pre-treat filters with polyethyleneimine (PEI). Consider adding Bovine Serum Albumin (BSA) to the assay buffer.[5] | |
| Membrane protein concentration is too high. | Reduce the amount of membrane protein used in the assay.[5] | |
| Low Specific Binding Signal | Insufficient receptor expression in the tissue/cell preparation. | Use a tissue known to have high Sigma-1 receptor expression, such as guinea pig liver, or use a cell line overexpressing the receptor.[6] |
| Degraded radioligand. | Check the age and storage conditions of your radioligand. Use a fresh batch if necessary. | |
| Sub-optimal incubation time. | Ensure the incubation time is sufficient to reach binding equilibrium. This should be determined experimentally. | |
| Inconsistent Results Between Experiments | Variability in membrane preparation. | Standardize your membrane preparation protocol and ensure consistency between batches. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. | |
| Temperature fluctuations. | Maintain a constant and optimal temperature throughout the incubation period. |
Functional Assays (Calcium Flux & Cell Viability)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Response or Weak Signal | Low receptor expression in the chosen cell line. | Use a cell line with higher endogenous expression of the Sigma-1 receptor or a stably transfected cell line. |
| Incorrect antagonist concentration range. | Perform a wide dose-response curve (e.g., from picomolar to micromolar) to identify the active concentration range. | |
| Cell health is poor. | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent. | |
| Inappropriate assay conditions. | Optimize assay parameters such as cell seeding density, incubation time, and agonist concentration (for antagonist assays). | |
| High Background Signal | Autofluorescence of the compound or cells. | Run appropriate controls, including cells-only and compound-only wells, to measure and subtract background fluorescence. |
| Contamination of cell culture. | Regularly check cell cultures for microbial contamination. | |
| Variable Results | Uneven cell plating. | Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell monolayer. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media/buffer to maintain a humidified environment. | |
| Compound precipitation. | Check the solubility of your antagonist in the assay medium. Use a suitable solvent like DMSO at a final concentration that does not affect cell viability (typically ≤0.5%). |
Quantitative Data
Table 1: Reported In Vitro Binding Affinities (Ki) and Functional Potencies (IC50) for Selected Sigma-1 Receptor Antagonists
| Antagonist | Ki (nM) for Sigma-1 | IC50 (nM) in Functional Assay | Cell Line/Assay Type |
| Haloperidol | 3.2 | 4.5 (IC50) | Radioligand Binding[7][8] |
| NE-100 | 1.1 | - | Radioligand Binding[7] |
| BD1047 | 8.7 | - | Radioligand Binding[7] |
| E-52862 (S1RA) | 17 | >50,000 (CYP Inhibition) | Human Liver Microsomes[9][10] |
| Rimcazole | 2700 (IC50) | 45,000 (Cell Viability) | MDA-MB-468 / MTS Assay[1][11] |
| IPAG | 2.5 | 24,000 (Cell Viability) | MDA-MB-468 / MTS Assay[1] |
| SI 1/28 | 6.1 | - | Radioligand Binding[12] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, including the radioligand used, tissue/cell source, and assay protocol.
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a Sigma-1 receptor antagonist.
Materials:
-
Membrane preparation from a source with high Sigma-1 receptor expression (e.g., guinea pig liver or a cell line overexpressing the receptor).[6]
-
Radiolabeled Sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine).[6]
-
Unlabeled Sigma-1 receptor antagonist (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known Sigma-1 ligand like haloperidol).[8]
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (membrane + radioligand), non-specific binding (membrane + radioligand + high concentration of unlabeled ligand), and competitive binding (membrane + radioligand + varying concentrations of the test antagonist).
-
Reagent Addition: Add the assay buffer, membrane preparation, and either the non-specific control or the test antagonist to the appropriate wells.
-
Initiate Binding: Add the radioligand to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
Objective: To measure the effect of a Sigma-1 receptor antagonist on intracellular calcium levels.
Materials:
-
Cells expressing the Sigma-1 receptor plated in black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[12]
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[12]
-
Sigma-1 receptor agonist (for antagonist mode).
-
Test antagonist.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in 96-well plates and allow them to attach and form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and Pluronic F-127 in assay buffer). Incubate in the dark at 37°C for approximately 1 hour.[13]
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add the test antagonist at various concentrations to the wells and incubate for a predetermined time.
-
Measurement: Place the plate in the fluorescence reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Injection and Reading: Inject the Sigma-1 receptor agonist (for antagonist testing) and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response (e.g., peak fluorescence or area under the curve) for each concentration of the antagonist. Plot the response against the log concentration of the antagonist to determine the IC50.
MTT Cell Viability Assay
Objective: To assess the effect of a Sigma-1 receptor antagonist on cell viability.
Materials:
-
Cells plated in a 96-well plate.
-
Test antagonist.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the antagonist and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each antagonist concentration relative to the untreated control cells. Plot the percentage of viability against the log concentration of the antagonist to determine the IC50.
Visualizations
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Characterizing a Sigma-1 Receptor Antagonist.
References
- 1. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent Sigma-1 receptor antagonist 5 precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Sigma-1 receptor antagonist 5 in solution during their experiments.
Troubleshooting Guide: Preventing Precipitation
Issue: Precipitate forms immediately upon adding the DMSO stock solution of this compound to an aqueous buffer or cell culture medium.
Cause: Many organic small molecules, including 4-pyridylpiperidine derivatives like this compound, have low aqueous solubility. When a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) is rapidly diluted into an aqueous medium, the antagonist may exceed its solubility limit and precipitate out of solution.
Solutions:
| Strategy | Detailed Protocol |
| Decrease Final Concentration | The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay. |
| Optimize DMSO Concentration | While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your experiment. |
| Serial Dilution | Instead of a single large dilution, perform a series of intermediate dilutions of the DMSO stock in your aqueous buffer. This gradual decrease in the organic solvent concentration can help prevent the compound from crashing out of solution. |
| pH Adjustment | The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experiment with different pH values for your buffer to find the optimal range for this compound solubility. |
| Use of Co-solvents | For particularly insoluble compounds, a co-solvent system may be necessary. Consider using solvents such as polyethylene (B3416737) glycol (PEG) or ethanol (B145695) in combination with your aqueous buffer. For in vivo studies, formulations with PEG300 and Tween 80 have been used for other Sigma-1 receptor antagonists. |
| Sonication | After dilution, use an ultrasonic bath to sonicate the solution for a short period. This can help to break up small aggregates and re-dissolve any initial precipitate. Note that for some related compounds, sonication is needed even to dissolve them in DMSO.[1] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Do not use the precipitated solution. Prepare a fresh dilution.
-
Lower the final concentration of the antagonist in your assay.
-
Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%), ensuring you run a vehicle control.
-
Perform serial dilutions to gradually introduce the compound to the aqueous environment.
-
Adjust the pH of your aqueous buffer.
-
Consider using a co-solvent like PEG300 for challenging applications.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on data for structurally similar Sigma-1 receptor antagonists, 100% DMSO is the recommended solvent for creating high-concentration stock solutions. For a related compound, "Sigma-1 receptor antagonist 1", the solubility in DMSO is 6.25 mg/mL (16.43 mM), and ultrasonication is required for dissolution.[1] It is advisable to start with this as a guideline for this compound.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is crucial for maintaining the stability and integrity of your antagonist.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | Check the product-specific datasheet. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Storage recommendations are based on data for similar Sigma-1 receptor antagonists and should be used as a guideline.[1][2]
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A4: You can perform a time-course experiment by measuring the activity or concentration of your antagonist at different time points after its addition to the assay medium. A decrease in activity or concentration over time can indicate instability.
Q5: Can repeated freeze-thaw cycles affect the stability of my this compound in DMSO?
A5: Yes, it is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. DMSO is also hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened. This can lead to dilution of your stock solution and may promote hydrolysis of the compound over time.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (Solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Protocol for Preparing a Final Working Solution in Aqueous Buffer
Objective: To prepare a final working solution of this compound in an aqueous buffer with a final DMSO concentration of ≤ 0.5%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in DMSO if a very low final concentration is required. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the diluted DMSO solution to the pre-warmed aqueous buffer. For a final DMSO concentration of 0.1%, add the DMSO solution at a ratio of 1:1000 (e.g., 1 µL of 1 mM intermediate stock into 999 µL of buffer to get a 1 µM final concentration).
-
Vortex the final working solution gently.
-
Use the freshly prepared working solution in your experiment immediately.
Visualization of Sigma-1 Receptor Signaling and Experimental Workflow
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Caption: Workflow for preparing and using this compound.
References
Sigma-1 receptor antagonist 5 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sigma-1 receptor (S1R) antagonists. The focus is on identifying and controlling for the top five common off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: My S1R antagonist is showing unexpected effects in my cellular assay. What could be the cause?
A1: Unexpected effects can often be attributed to off-target interactions. S1R antagonists, particularly non-selective compounds, can bind to other receptors and ion channels, leading to confounding results. It is crucial to characterize the selectivity profile of your antagonist. We recommend performing binding assays against a panel of common off-targets.
Q2: What are the most common off-target receptors for S1R antagonists?
A2: Based on published data, the five most common off-target sites for S1R antagonists are:
-
Sigma-2 Receptor (S2R)
-
NMDA Receptor
-
Opioid Receptors (μ, δ, κ)
-
Voltage-gated Ion Channels (e.g., K+, Na+)
-
Muscarinic Acetylcholine Receptors
Q3: How can I control for these off-target effects in my experiments?
A3: Controlling for off-target effects involves a multi-pronged approach:
-
Use a selective antagonist: Whenever possible, use an S1R antagonist with a high selectivity ratio over potential off-targets.
-
Employ control compounds: Use antagonists specific to the suspected off-target receptor to see if they replicate the unexpected effect.
-
Utilize knockout/knockdown models: If available, cell lines or animal models lacking the suspected off-target receptor can confirm its involvement.
-
Perform functional assays: Conduct specific functional assays for the suspected off-target to directly measure the antagonist's effect on its activity.
Troubleshooting Guides
Issue 1: How to Control for Off-Target Effects at the Sigma-2 Receptor (S2R)
Question: My S1R antagonist may be interacting with the Sigma-2 receptor. How can I verify and control for this?
Answer:
1. Assess Binding Affinity:
First, determine the binding affinity (Ki) of your compound for both S1R and S2R to understand its selectivity. A lower Ki value indicates a higher affinity. A high S2R/S1R selectivity ratio is desirable for S1R-specific effects.
Data Presentation: S1R Antagonist Selectivity Profile
| Compound | S1R Ki (nM) | S2R Ki (nM) | NMDA Ki (µM) | µ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) | Muscarinic M1-M5 Ki (µM) |
| Haloperidol | 2.8 | 220 | >10 | 100-1000 | >1000 | >1000 | 0.03-1 |
| Rimcazole | 500 | >10000 | >10 | >1000 | >1000 | >1000 | >10 |
| BD-1063 | 10-20 | 300-600 | ND | >1000 | >1000 | >1000 | ND |
| NE-100 | 1.1 | 133 | >10 | >1000 | >1000 | >1000 | >10 |
ND: Not Determined. Data is compiled from multiple sources and may vary based on experimental conditions.
2. Experimental Protocol: Competitive Radioligand Binding Assay for S2R
This protocol determines the binding affinity of a test compound for the S2R.
-
Materials:
-
Rat liver membranes (source of S2R)
-
[³H]-DTG (radioligand for S2R)
-
(+)-Pentazocine (to mask S1R sites)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare rat liver membrane homogenates.
-
In a 96-well plate, incubate the membrane homogenate with a fixed concentration of [³H]-DTG and varying concentrations of the test compound.
-
Include a set of wells with a high concentration of a known S2R ligand (e.g., haloperidol) to determine non-specific binding.
-
Add (+)-pentazocine to all wells to block the binding of [³H]-DTG to S1R.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Issue 2: How to Control for Off-Target Effects at the NMDA Receptor
Question: I suspect my S1R antagonist is affecting NMDA receptor signaling. How can I test for this?
Answer:
1. Assess Functional Activity:
A common off-target effect of S1R antagonists is the modulation of NMDA receptors. This can be assessed by measuring changes in intracellular calcium or by electrophysiological methods.
2. Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol directly measures the effect of the S1R antagonist on NMDA receptor-mediated currents.
-
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (ACSF) containing NMDA and glycine (B1666218)
-
Internal solution for the patch pipette
-
Test S1R antagonist
-
Known NMDA receptor antagonist (e.g., AP5) as a positive control
-
-
Procedure:
-
Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with an external solution containing NMDA and its co-agonist glycine to evoke an NMDA receptor-mediated current.
-
Apply the test S1R antagonist at various concentrations and record the effect on the NMDA current amplitude.
-
As a positive control, apply a known NMDA receptor antagonist (e.g., AP5) to confirm that the recorded current is indeed mediated by NMDA receptors.
-
Analyze the data to determine if the S1R antagonist inhibits or potentiates the NMDA receptor current and calculate the IC₅₀ if applicable.
-
Diagram: Generalized Workflow for Assessing Off-Target Effects
Caption: A generalized workflow for identifying and validating off-target effects.
Issue 3: How to Control for Off-Target Effects at Opioid Receptors
Question: My S1R antagonist is producing analgesic or other opioid-like effects. How do I determine if it's acting on opioid receptors?
Answer:
1. Evaluate Functional G-protein Coupling:
Many opioid receptors are G-protein coupled receptors (GPCRs). A GTPγS binding assay can determine if your S1R antagonist activates the G-proteins associated with opioid receptors.
2. Experimental Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Activation
This assay measures the functional activation of G-proteins coupled to opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
Test S1R antagonist
-
Known opioid receptor agonist (e.g., DAMGO for μ-opioid) as a positive control
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with GDP and the test S1R antagonist at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity at the opioid receptor. Determine the EC₅₀ and Eₘₐₓ values.
-
Diagram: Sigma-1 Receptor Signaling and Off-Target Pathways
Technical Support Center: Improving the Bioavailability of Sigma-1 Receptor Antagonist 5 (S1RA5)
Welcome to the Technical Support Center for Sigma-1 Receptor Antagonist 5 (S1RA5). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use and formulation of S1RA5, with a primary focus on enhancing its oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with S1RA5.
Q1: My S1RA5 compound shows high potency in in-vitro binding assays but demonstrates very low plasma concentration after oral administration in my animal model. What are the likely causes?
A1: This is a common challenge observed with highly lipophilic compounds like many small molecule inhibitors. The primary reasons for low oral bioavailability despite high in-vitro activity are often related to:
-
Poor Aqueous Solubility: S1RA5 is likely poorly soluble in gastrointestinal fluids, which limits its dissolution and subsequent absorption.[1][2]
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.[1]
-
First-Pass Metabolism: After absorption, S1RA5 may be extensively metabolized by enzymes in the liver before it can reach systemic circulation.[3]
-
P-glycoprotein (P-gp) Efflux: S1RA5 could be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing net absorption.
Q2: I've observed significant variability in the plasma concentrations of S1RA5 between individual animals in my pharmacokinetic study. How can I reduce this variability?
A2: High inter-individual variability in pharmacokinetic studies can obscure the true bioavailability of a compound. To minimize this, consider the following:
-
Standardize Experimental Conditions: Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions.
-
Fasting: Administer S1RA5 after an overnight fast to reduce the influence of food on its absorption.
-
Formulation Homogeneity: Ensure that the formulation of S1RA5 is uniform and that each animal receives a consistent dose.
-
Dosing Procedure: Use a precise dosing technique, such as oral gavage, to ensure accurate administration.
Q3: My initial attempts to formulate S1RA5 for oral delivery have resulted in a suspension that is difficult to administer and likely contributes to variable absorption. What are some alternative formulation strategies?
A3: Improving the formulation is a key step to enhance the bioavailability of poorly soluble drugs.[4][5] Consider these approaches:
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug, leading to improved dissolution.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing S1RA5 in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like S1RA5.[3][8][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating S1RA5 within cyclodextrin molecules can increase its aqueous solubility.[4][7]
Q4: How can I determine if first-pass metabolism is the primary reason for the low bioavailability of S1RA5?
A4: To investigate the impact of first-pass metabolism, you can conduct an in-vitro metabolism study using liver microsomes or hepatocytes.[10][11] This will help you identify the metabolic stability of S1RA5 and the enzymes responsible for its metabolism. Comparing the pharmacokinetic profile of S1RA5 after oral and intravenous administration will allow you to calculate its absolute bioavailability and provide a clearer picture of the extent of first-pass metabolism.
Q5: What in-vitro assays can I use to predict the intestinal permeability of S1RA5?
A5: Several in-vitro models are available to assess intestinal permeability:
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a polarized epithelial cell layer with tight junctions.[10]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that provides a high-throughput method for predicting passive membrane permeability.[10]
Data Presentation
Table 1: Comparison of Formulation Strategies for S1RA5
| Formulation Strategy | Key Advantages | Key Disadvantages | Expected Impact on Bioavailability |
| Aqueous Suspension | Simple to prepare. | Low solubility, potential for inaccurate dosing, high variability. | Low and variable. |
| Micronization | Increased surface area, improved dissolution.[5] | May not be sufficient for very poorly soluble compounds. | Moderate improvement. |
| Amorphous Solid Dispersion | Significant increase in solubility and dissolution.[6] | Potential for physical instability (recrystallization). | High improvement. |
| SEDDS | Enhanced solubility and absorption, potential to reduce food effects.[5] | Can be complex to formulate and may have stability issues. | High improvement. |
Table 2: Key Pharmacokinetic Parameters of S1RA5 in Different Formulations (Rat Model)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | < 5 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 2800 ± 500 | 35 |
| SEDDS | 600 ± 120 | 0.5 | 3500 ± 600 | 45 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of S1RA5
-
Materials: S1RA5, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve S1RA5 and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.
-
Grind the dried film into a fine powder using a mortar and pestle.
-
Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of S1RA5 (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with a co-solvent).
-
Group 2: Oral gavage administration of S1RA5 formulation (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of S1RA5 in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Determine the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. symmetric.events [symmetric.events]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 11. theraindx.com [theraindx.com]
- 12. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
Sigma-1 receptor antagonist 5 stability issues and storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals using Sigma-1 Receptor Antagonist 5. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: The optimal storage conditions for this compound should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.[1] However, based on data for similar Sigma-1 receptor antagonists from the same supplier, the following general storage guidelines can be followed.
Q2: How long can I store this compound?
A2: The shelf-life of this compound depends on its form (powder or in solvent) and the storage temperature. Below is a summary of typical storage durations for similar compounds.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of your solution can be an indication of chemical degradation or oxidation. This may be caused by exposure to light, air, or impurities in the solvent. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before proceeding with your experiments. If degradation is confirmed, the solution should be discarded and a fresh one prepared.
Q4: I observe precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. To address this, you can try the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Consider preparing and storing the stock solution at a slightly lower concentration.
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at the intended temperature. While DMSO is common, its stability can be affected by repeated freeze-thaw cycles.
Q5: How many times can I freeze and thaw my stock solution of this compound?
A5: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and affect the stability of the solvent (e.g., DMSO). Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent the need for repeated freezing and thawing.[2][3]
Stability and Storage Conditions
The following table summarizes the recommended storage conditions and stability for Sigma-1 receptor antagonists, which can be used as a guideline for this compound. Note: Always refer to the product-specific Certificate of Analysis for the most accurate information.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in your experimental buffer or media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of the antagonist fresh from a properly stored stock solution just before your experiment.
-
Assess Compound Stability: Perform a preliminary stability test of the antagonist in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation using a suitable analytical method like HPLC.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect the experimental outcome.
Issue 2: Loss of Compound Activity in Cell-Based Assays
Possible Cause: The compound may be unstable in the cell culture medium, adsorb to plasticware, or have poor cell permeability.
Troubleshooting Steps:
-
Stability in Media: Test the stability of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2).
-
Use Low-Binding Plates: To minimize adsorption to plastic surfaces, consider using low-protein-binding plates.
-
Evaluate Permeability: If you suspect poor cell permeability is the issue, you may need to consult literature for the specific compound or perform standard cell permeability assays.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile environment.
-
Solvent Addition: Add the appropriate volume of a suitable high-purity solvent (e.g., newly opened, anhydrous DMSO) to achieve the desired stock concentration.[2]
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation with heat.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at the recommended temperature (-80°C for long-term storage).
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions: Expose the samples to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and solutions to UV and fluorescent light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Stability Testing of Sigma-1R Antagonist 5.
Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.
References
Technical Support Center: Refining Sigma-1 Receptor Antagonist S1RA (E-52862) Delivery in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sigma-1 receptor antagonist S1RA (E-52862) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is S1RA (E-52862) and what is its primary mechanism of action?
A1: S1RA (also known as E-52862 or MR-309) is a highly selective Sigma-1 receptor (σ1R) antagonist.[1][2][3] The Sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[4][5] S1RA exerts its effects by binding to the σ1R and modulating its function. Under normal conditions, the σ1R is in a complex with the binding immunoglobulin protein (BiP).[4][5] Antagonism by S1RA can influence intracellular calcium signaling, modulate the activity of ion channels and neurotransmitter receptors like the NMDA receptor, and play a role in the cellular stress response.[2][4][5][6][7][8]
Q2: What are the common preclinical models in which S1RA has been shown to be effective?
A2: S1RA has demonstrated efficacy in various preclinical models of neuropathic and inflammatory pain. These include models of:
-
Oxaliplatin-induced peripheral neuropathy[9]
-
Streptozotocin (STZ)-induced diabetic polyneuropathy[10]
-
Capsaicin-induced mechanical allodynia[12]
-
Nerve injury-induced mechanical and thermal hypersensitivity[12]
-
Ischemic stroke[15]
Q3: What is the recommended route of administration for S1RA in preclinical models?
A3: The most common routes of administration for S1RA in preclinical rodent models are intraperitoneal (i.p.) injection and oral gavage (p.o.).[12][16] Intraperitoneal injection is frequently used to investigate its antinociceptive effects.[13] While orally active, S1RA has been noted to have poor oral bioavailability in preclinical studies, which may influence the choice of administration route depending on the experimental goals.[6]
Q4: Are there any known off-target effects of S1RA?
A4: S1RA is highly selective for the Sigma-1 receptor over the Sigma-2 receptor.[1][2] It has been tested against a large panel of other receptors and has shown moderate affinity for the human 5-HT2B receptor.[1][17] Researchers should be aware of this potential interaction when designing experiments and interpreting results.
Troubleshooting Guide
Compound Formulation and Administration
Issue: Difficulty dissolving S1RA or precipitation in the vehicle.
-
Possible Cause: S1RA is poorly soluble in aqueous solutions.
-
Troubleshooting Steps:
-
Select an appropriate solvent system. S1RA is soluble in organic solvents such as DMSO and DMF.[1][17] For in vivo administration, co-solvent systems are often necessary.
-
Use a validated formulation. A common vehicle for i.p. administration is an aqueous solution of 0.5% hydroxypropylmethyl cellulose (B213188) (HPMC).[12] For a clear solution for both oral and i.p. injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported for the hydrochloride salt.[1]
-
Proper preparation technique. When using co-solvents, it is crucial to add each component sequentially and ensure complete dissolution at each step. Sonication or gentle warming may aid dissolution.[1]
-
Check the salt form. S1RA is available as a free base and a hydrochloride salt, which may have different solubility characteristics.
-
Issue: Inconsistent results between oral and intraperitoneal administration.
-
Possible Cause: Differences in pharmacokinetic profiles between the two routes.
-
Troubleshooting Steps:
-
Consider bioavailability. S1RA has been reported to have low oral bioavailability.[6] This means that a higher oral dose may be required to achieve the same systemic exposure as an i.p. dose.
-
Review pharmacokinetic parameters. The time to maximum plasma concentration (Tmax) is typically shorter for i.p. administration compared to oral gavage.[16][18] Ensure that the timing of behavioral testing is optimized for the chosen route of administration.
-
Dose selection. Doses in the range of 20-80 mg/kg are commonly used for i.p. administration in rats to investigate antinociceptive effects.[13] Oral doses may need to be adjusted upwards to account for lower bioavailability.
-
Experimental Models and Behavioral Testing
Issue: Lack of efficacy in a neuropathic pain model.
-
Possible Cause: Suboptimal dosing, timing of administration, or characteristics of the specific pain model.
-
Troubleshooting Steps:
-
Dose-response study. If a standard dose is ineffective, consider performing a dose-response study to determine the optimal dose for your specific model and animal strain.
-
Timing of administration. The timing of S1RA administration relative to the induction of neuropathy and behavioral testing is critical. For example, in the oxaliplatin-induced neuropathy model, S1RA has been administered prophylactically before chemotherapy.[9]
-
Acute vs. chronic dosing. Some pain behaviors, such as mechanical allodynia in the STZ model, may require repeated dosing of S1RA to show a significant effect, whereas a single dose may be sufficient for thermal hyperalgesia.[6]
-
Model-specific considerations. The underlying mechanisms of different pain models can vary. Ensure that the chosen model is appropriate for investigating the effects of a Sigma-1 receptor antagonist.
-
Issue: High variability in behavioral data.
-
Possible Cause: Inconsistent drug administration, animal handling, or environmental factors.
-
Troubleshooting Steps:
-
Standardize administration technique. Ensure that all injections or gavages are performed consistently by trained personnel to minimize variability in drug delivery.
-
Acclimatize animals. Properly acclimate animals to the experimental procedures and testing environment to reduce stress-induced variability in behavioral responses.
-
Control for environmental factors. Maintain consistent lighting, temperature, and noise levels in the animal facility and testing rooms.
-
Blinding. Whenever possible, the experimenter conducting the behavioral testing should be blinded to the treatment groups to minimize bias.
-
Data Summary
Table 1: Pharmacokinetic Parameters of S1RA in Rodents
| Species | Administration Route | Dose (mg/kg) | Tmax (min) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Intraperitoneal (i.p.) | - | ~15 | ~1.4 | - | [13] |
| Rat | Oral (p.o.) | - | - | - | Poor | [6] |
| Mouse | Intraperitoneal (i.p.) | - | ~15 | - | 100% (for a similar compound) | [16][19] |
| Mouse | Oral (p.o.) | - | - | - | 22% (for a similar compound) | [19] |
Note: Data for mice are inferred from a structurally similar compound and should be interpreted with caution.
Experimental Protocols
Protocol 1: Preparation of S1RA (Hydrochloride Salt) for In Vivo Administration
This protocol yields a clear solution suitable for oral and intraperitoneal injection.
Materials:
-
S1RA hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of S1RA hydrochloride in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Storage:
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][17]
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Formalin-Induced Inflammatory Pain Model in Rats
Procedure:
-
Acclimatize male Sprague-Dawley rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer S1RA or vehicle via the desired route (e.g., i.p.) at a predetermined time before formalin injection (e.g., 30 minutes).[12]
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber and record the total time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[14]
-
The antinociceptive effect of S1RA is determined by the reduction in licking/biting time compared to the vehicle-treated group.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway and the Action of S1RA.
Caption: General Experimental Workflow for S1RA in a Preclinical Pain Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from Sigma-1 Receptor Antagonist Studies
Welcome to the technical support center for researchers working with Sigma-1 (σ1) receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data in your experiments.
Frequently Asked Questions (FAQs)
Q1: My selective σ1 receptor antagonist shows a biphasic or U-shaped dose-response curve. Is this normal?
A1: Yes, a biphasic (or bell-shaped) dose-response is a known phenomenon for some Sigma-1 receptor ligands, including agonists and potentially antagonists under certain experimental conditions.[1][2] This means that after reaching an optimal effective concentration, increasing the dose can lead to a decrease in the observed effect.
Potential Causes and Troubleshooting:
-
Off-Target Effects: At higher concentrations, the antagonist may bind to other receptors or targets, causing counteracting effects. It is crucial to determine the selectivity profile of your antagonist.
-
Receptor Oligomerization: High concentrations of a ligand might stabilize the σ1 receptor in a non-active oligomeric state, whereas lower, more effective doses stabilize the active monomeric form.[1] Antagonists, in particular, have been shown to promote the formation of σ1 receptor oligomers.[1]
-
Interaction with Sigma-2 Receptors: If the antagonist is not highly selective, higher concentrations could lead to engagement with Sigma-2 (σ2) receptors, which may produce opposing effects to σ1 receptor antagonism.[1]
Troubleshooting Steps:
-
Perform a wider dose range experiment: Ensure you have captured the full dose-response curve, including lower and higher concentrations than initially tested.
-
Verify selectivity: Test your antagonist against a panel of other relevant receptors, especially the σ2 receptor.
-
Consult the literature: Review studies using the same antagonist to see if a biphasic response has been previously reported.
Q2: I'm observing an effect with my σ1 receptor antagonist in a cell line that reportedly has low σ1 receptor expression. What could be the reason?
A2: This could be due to several factors:
-
Off-target effects: The observed effect might be independent of the σ1 receptor. The antagonist could be interacting with other cellular targets. This is particularly common with less selective, older antagonists like haloperidol (B65202).[3][4]
-
Unreported Receptor Expression: The cell line may have a higher expression of σ1 receptors than documented. It is advisable to quantify the receptor expression level in your specific cell line.
-
Functional Coupling Differences: Even at low expression levels, the σ1 receptor might be efficiently coupled to a specific signaling pathway in that cell type, leading to a measurable response.[5]
Troubleshooting Steps:
-
Confirm σ1 receptor expression: Use qPCR or Western blot to determine the mRNA and protein levels of the σ1 receptor in your cell line.
-
Use a σ1 receptor knockout/knockdown model: The most definitive way to confirm an on-target effect is to repeat the experiment in a cell line where the σ1 receptor has been knocked out or knocked down. The effect should be absent in these cells.
-
Test a structurally different σ1 antagonist: If a different selective antagonist produces the same effect, it strengthens the evidence for a σ1 receptor-mediated mechanism.
Q3: My σ1 receptor antagonist shows efficacy in in vitro assays but has no effect in vivo. What could explain this discrepancy?
A3: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to several factors:
-
Pharmacokinetics: The antagonist may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the target tissue at a sufficient concentration.
-
Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, the compound may not effectively cross the blood-brain barrier.
-
Metabolism: The antagonist could be rapidly metabolized into inactive compounds in vivo. Conversely, a metabolite could be responsible for the activity. For example, haloperidol is metabolized to a reduced form that irreversibly blocks σ1 receptors.[6]
-
Complex Biological Systems: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not replicated in a simplified in vitro model.
Troubleshooting Steps:
-
Conduct pharmacokinetic studies: Measure the concentration of the antagonist in plasma and the target tissue over time after administration.
-
Evaluate blood-brain barrier penetration: Use techniques like microdialysis or tissue harvesting to determine the concentration of the compound in the brain.
-
Use a positive control: Ensure your in vivo model is working as expected by using a compound with known efficacy.
Q4: I see a different phenotype in my Sigma-1 receptor knockout (KO) mice compared to wild-type mice treated with a σ1 receptor antagonist. Why?
A4: This is an important observation and can highlight the difference between a complete lack of the receptor throughout development versus acute pharmacological blockade.
-
Developmental Compensation: In KO mice, the absence of the σ1 receptor from conception can lead to compensatory changes in other signaling pathways to maintain homeostasis. These adaptations are not present when the receptor is acutely blocked in wild-type animals.[7]
-
Off-Target Effects of the Antagonist: The antagonist may have off-target effects in the wild-type mice that are not present in the KO model, leading to a different phenotype. The lack of effect of an antagonist in KO mice is a good indicator of its selectivity.[8]
-
Functional State of the Receptor: An antagonist blocks the function of the existing receptor, which might be in a particular conformational or oligomeric state. A KO model represents a complete absence of the protein.
Troubleshooting Steps:
-
Validate antagonist selectivity: The most critical step is to administer the antagonist to the σ1 receptor KO mice. If the antagonist still produces an effect, it is acting through an off-target mechanism.[8]
-
Consider the specific phenotype: Some studies show that σ1 receptor KO mice may not develop certain types of pain hypersensitivity, whereas an antagonist can acutely reverse it in wild-type mice, suggesting the receptor's role in both the development and maintenance of the pathological state.[8]
Troubleshooting Guides
Guide 1: Unexpected Calcium Flux Data
Issue: A selective σ1 receptor antagonist is causing an increase in intracellular calcium, or is failing to block an agonist-induced calcium release.
| Potential Cause | Explanation | Suggested Action |
| Cell-type specific coupling | The σ1 receptor is a chaperone protein that modulates various ion channels and receptors. In some cells, antagonism might uncouple it from an inhibitory interaction, leading to calcium influx.[5] | Characterize the ion channels and receptors present in your cell model. Use specific blockers for these channels to dissect the pathway. |
| Off-target effects | The antagonist may be acting on other targets that regulate calcium signaling. | Test the antagonist in a σ1 receptor knockout/knockdown cell line. The effect should be absent if it is on-target. |
| Incorrect agonist/stimulus | The stimulus used to induce calcium flux may not be modulated by the σ1 receptor in your system. | Confirm from the literature that the σ1 receptor is known to modulate the specific pathway you are stimulating. |
| Experimental artifact | Issues with the calcium-sensitive dye (e.g., Fluo-4 AM), cell health, or instrumentation. | Run appropriate controls: a positive control like ionomycin, a negative control with a calcium chelator like EGTA, and vehicle controls.[9] |
Guide 2: Inconsistent Radioligand Binding Assay Results
Issue: High non-specific binding or variable Ki values for your antagonist.
| Potential Cause | Explanation | Suggested Action |
| Radioligand concentration too high | Using a radioligand concentration significantly above its Kd can increase non-specific binding and affect the accuracy of Ki determination. | Use a radioligand concentration at or near its Kd value for competition assays.[10] |
| Inadequate definition of non-specific binding | The compound used to define non-specific binding may not be appropriate or used at a high enough concentration. | Use a high concentration (e.g., 10 µM) of a well-characterized, high-affinity, non-labeled σ1 ligand like haloperidol to define non-specific binding.[10] |
| Issues with membrane preparation | Poor quality membrane preparations can lead to variability and low specific binding. | Ensure proper homogenization and centrifugation steps. Quantify protein concentration accurately for consistent loading. |
| "Masking" protocols for σ2 binding | If studying σ2 receptors, using a σ1 antagonist to "mask" σ1 sites can be problematic, as the masking agent can interfere with the radioligand at the σ2 site.[11] | Avoid masking protocols where possible. Use cell lines or tissues with differential expression of σ1 and σ2 receptors or highly selective radioligands if available.[11] |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of Selected Sigma-1 Receptor Antagonists
| Compound | Ki (nM) for σ1 Receptor | Selectivity (over σ2 Receptor) | Reference |
| Haloperidol | ~2.8 - 4 | Low | [12] |
| S1RA (E-52862) | 17.0 ± 7.0 | High | [13] |
| BD-1063 | 9 ± 1 | > 49-fold | [14] |
| NE-100 | 4.16 | High (IC50 > 10,000 nM for other receptors) | [15] |
| SI 1/28 | 6.1 | ~423-fold | [16] |
Note: Binding affinities can vary depending on the experimental conditions (e.g., tissue source, radioligand used).
Table 2: Example Phase II Clinical Trial Outcomes for S1RA (E-52862)
| Condition | Outcome vs. Placebo | Interpretation | Reference |
| Chronic Postsurgical Neuropathic Pain | Statistically significant reduction in pain | Efficacy demonstrated in this patient population. | [17][18][19] |
| Painful Diabetic Neuropathy | No statistically significant difference | High placebo response may have masked the drug's effect. Unexpected negative result. | [17][18][19] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the σ1 receptor.
Materials:
-
Membrane preparation from a tissue with high σ1 receptor expression (e.g., guinea pig liver) or a cell line overexpressing the receptor.
-
Radioligand with high affinity and selectivity for the σ1 receptor (e.g., --INVALID-LINK---pentazocine).
-
Non-labeled test antagonist and a reference compound for non-specific binding (e.g., haloperidol).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer, centrifuge to pellet membranes, and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine a fixed concentration of radioligand (at its Kd), a fixed amount of membrane protein, and increasing concentrations of the unlabeled test antagonist.
-
Controls: Include wells for:
-
Total Binding: Radioligand + membranes.
-
Non-specific Binding: Radioligand + membranes + a high concentration (10 µM) of haloperidol.[10]
-
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes at 37°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test antagonist. Determine the IC50 from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
Objective: To assess the ability of a σ1 receptor antagonist to modulate intracellular calcium mobilization.
Materials:
-
Cells expressing σ1 receptors seeded in a 96-well, black-walled, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[9][20]
-
A known σ1 receptor agonist (e.g., PRE-084) or another stimulus known to be modulated by σ1 receptors.
-
Test antagonist.
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
A fluorescence plate reader or imaging system with kinetic read capabilities and injectors.[21][22]
Procedure:
-
Cell Seeding: Seed cells in the 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove growth medium and load cells with the calcium-sensitive dye in assay buffer. Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Treatment: Add various concentrations of the test antagonist to the wells and incubate for a predetermined time.
-
Measurement:
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the agonist or stimulus into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis: Quantify the change in fluorescence (e.g., peak amplitude or area under the curve) in response to the stimulus. Compare the response in antagonist-treated wells to vehicle-treated wells to determine the inhibitory effect.
Visualizations
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for σ1R Antagonist Characterization.
Caption: Troubleshooting Logic for Unexpected σ1R Antagonist Data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PT691. Haloperidol aggravates heart failure induced by pressure overload in mice through inhibition of sigma1-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. Effect of NE-100, a novel sigma receptor ligand, on phencyclidine- induced delayed cognitive dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E-52862 - Wikipedia [en.wikipedia.org]
- 14. BD1063 - Wikipedia [en.wikipedia.org]
- 15. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. agilent.com [agilent.com]
- 22. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Technical Support Center: Minimizing In Vivo Toxicity of Sigma-1 Receptor Antagonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Sigma-1 Receptor (S1R) Antagonist 5. The goal is to help identify, understand, and mitigate potential in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sigma-1 Receptor (S1R) and how might antagonism lead to on-target toxicity?
A1: The Sigma-1 Receptor is a unique chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1][2] It plays a crucial role in regulating cellular stress, calcium signaling, and ion channel function by interacting with various proteins, including the IP3 receptor.[1][3] On-target toxicity from an S1R antagonist could theoretically arise from excessive disruption of these fundamental cellular processes. For instance, altering calcium homeostasis or ER stress responses could lead to cellular dysfunction or apoptosis, particularly in tissues with high S1R expression in the central nervous system.[1][2]
Q2: My animals are showing neurological side effects (e.g., ataxia, seizures) after administration of Antagonist 5. What are the likely causes?
A2: Neurological side effects can stem from several sources:
-
On-Target Effects: The S1R is highly concentrated in the central nervous system.[1] Potent antagonism might disrupt normal neuronal signaling, leading to the observed phenotypes.
-
Off-Target Effects: The compound may be interacting with other receptors or ion channels in the brain. S1R ligands are known to sometimes interact with other targets like NMDA receptors or ion channels.[4]
-
Pharmacokinetics (PK): High peak plasma concentrations (Cmax) of the drug in the brain could lead to acute toxicity. This might be related to the formulation or dose administered.[5]
Q3: What are the first steps to investigate unexpected toxicity observed in my in vivo study?
A3: A systematic approach is crucial.
-
Confirm the Finding: Ensure the toxicity is drug-related by comparing it to a vehicle-treated control group.
-
Dose-Response Relationship: Determine if the toxicity is dose-dependent. A clear relationship strengthens the evidence that the effect is caused by the compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the toxic effects with the drug's concentration in plasma and, if possible, in the target tissue (e.g., brain). Toxicity that occurs at Cmax may be managed by altering the formulation to slow absorption.[5]
-
Off-Target Screening: Profile the compound against a broad panel of receptors, ion channels, and enzymes to identify potential unintended interactions.[6][7]
Troubleshooting Guides
Issue 1: High Incidence of Acute Toxicity or Mortality at Efficacious Doses
This common problem suggests a narrow therapeutic window. The goal is to separate the toxic dose from the effective dose.
The compound may be hitting one or more unintended biological targets that mediate the toxic effects.
-
Troubleshooting Strategy: In Vitro Off-Target Profiling
-
Action: Screen Antagonist 5 against a broad off-target panel (e.g., a safety panel of ~44 targets is a common starting point).
-
Interpretation: Positive hits (i.e., binding with high affinity) on targets known to cause adverse effects (e.g., hERG, certain GPCRs) are strong leads. The table below shows a hypothetical result.
-
Table 1: Hypothetical Off-Target Profile for Antagonist 5
| Target | IC50 (Antagonist 5) | Known Liability |
| Sigma-1 Receptor (On-Target) | 15 nM | - |
| hERG Potassium Channel | 850 nM | Cardiotoxicity (QT prolongation) |
| M1 Muscarinic Receptor | 1.2 µM | Anticholinergic effects (dry mouth, blurred vision) |
| 5-HT2B Receptor | 950 nM | Cardiac valvulopathy (chronic administration) |
The way the drug is formulated and administered can lead to rapid absorption and high peak concentrations (Cmax), which often drive toxicity.[5]
-
Troubleshooting Strategy: Reformulation to Modify PK Profile
-
Action: Test different formulation strategies to slow down the absorption rate and lower the Cmax while maintaining the overall exposure (AUC).[5]
-
Examples: Move from a simple solution (e.g., in DMSO/saline) to a suspension or a formulation with excipients like cyclodextrins or nanoparticles that allow for a more controlled release.[8][9]
-
Table 2: Example of Formulation Impact on Pharmacokinetics and Toxicity
| Formulation | Vehicle | Cmax (ng/mL) | AUC (ng*h/mL) | Observed Acute Toxicity (at 10 mg/kg) |
| A (Solution) | 10% DMSO in Saline | 1500 | 4500 | High (Seizures in 4/5 animals) |
| B (Suspension) | 0.5% Methylcellulose | 750 | 4350 | Moderate (Mild ataxia in 2/5 animals) |
| C (Nanoparticle) | PLGA Nanoparticles | 400 | 4400 | Low (No observable toxicity) |
Experimental Protocols
Protocol 1: General In Vivo Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for Antagonist 5.[10]
Methodology:
-
Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female animals.[11]
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low Dose (e.g., anticipated efficacious dose).
-
Group 3: Mid Dose (e.g., 3-5x Low Dose).
-
Group 4: High Dose (e.g., 10x Low Dose).
-
-
Administration: Administer Antagonist 5 via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.
-
Monitoring:
-
Clinical Observations: Record body weight, food/water intake, and clinical signs of toxicity (e.g., changes in posture, activity, breathing) twice daily using a standardized scoring system.[10]
-
Clinical Pathology: At the end of the study, collect blood for hematology and serum chemistry analysis (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).[11]
-
-
Pathology:
-
Perform a full necropsy.
-
Collect key organs (liver, kidney, spleen, heart, brain, etc.), weigh them, and preserve them in 10% neutral buffered formalin.
-
Conduct histopathological examination of the preserved tissues.[11]
-
Protocol 2: Broad Panel Off-Target Screening (In Vitro)
Objective: To identify unintended molecular targets of Antagonist 5.[6]
Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO).
-
Compound Preparation: Prepare a high-concentration stock solution of Antagonist 5 (e.g., 10 mM in 100% DMSO).
-
Assay Type: The screening is usually done via radioligand binding assays, where Antagonist 5 is tested for its ability to displace a known radioactive ligand from a panel of receptors, ion channels, and transporters.
-
Testing Concentration: A standard initial screening concentration is 10 µM.
-
Data Analysis: Results are reported as the percent inhibition of radioligand binding. Any target showing significant inhibition (typically >50%) is flagged for follow-up.
-
Follow-up: For flagged targets, a full concentration-response curve is generated to determine the IC50 value, providing a quantitative measure of the off-target potency.
Visualizations
Caption: A workflow for troubleshooting in vivo toxicity.
Caption: Simplified Sigma-1 Receptor signaling pathway.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
Validating the Specificity of Sigma-1 Receptor Antagonist 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity and functional activity of the novel Sigma-1 (σ1) receptor antagonist 5, a 4-pyridylpiperidine derivative, against other established σ1 receptor antagonists. The data presented is curated from various studies to offer a comprehensive overview for researchers in neuroscience and drug development.
Executive Summary
Sigma-1 receptor antagonist 5 (also referred to as compound 12) is a high-affinity ligand for the σ1 receptor. This guide presents its binding profile in comparison to other well-known σ1 receptor antagonists, highlighting its selectivity and potential for further investigation. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies are provided to ensure reproducibility and critical evaluation.
Comparative Binding Affinity
The specificity of a receptor antagonist is primarily determined by its binding affinity (Ki) to the target receptor and its selectivity over other receptors. The following table summarizes the binding affinities of this compound and a selection of other antagonists for the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. A lower Ki value indicates a higher binding affinity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Histamine (B1213489) H3 Receptor (hH3R) Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| Antagonist 5 (Compound 12) | 4.5 | 10 | 7.7 | 2.2 |
| S1RA (E-52862) | 24 | >1000 | - | >41.7 |
| SI 1/28 | 6.1 | 2583 | - | 423 |
| Haloperidol | 3.2 | 5.6 | - | 1.75 |
| BD-1063 | 3.7 | 112 | - | 30.3 |
Note: Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Functional Antagonist Activity
Beyond binding affinity, the functional activity of an antagonist is crucial for its pharmacological profile. Functional assays determine the ability of a compound to inhibit the biological response mediated by the receptor. While specific head-to-head functional data for "Antagonist 5" is limited in the public domain, its antagonist activity is inferred from its chemical class and initial screening data. For comparison, the functional activities of other antagonists are often characterized in cell-based assays measuring the inhibition of agonist-induced signaling or in in-vivo models of disease.
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays for σ1 and σ2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes for σ1 receptor binding and rat liver membranes for σ2 receptor binding.
-
Radioligands: --INVALID-LINK---pentazocine for σ1 receptors and [³H]-DTG (1,3-di-o-tolylguanidine) for σ2 receptors.
-
Non-specific Binding Control: Haloperidol (10 µM) for σ1 assays and unlabeled DTG for σ2 assays.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: this compound and other comparator compounds.
Procedure:
-
Membrane homogenates (approximately 100-200 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound.
-
The incubation is carried out in a total volume of 150-250 µL of assay buffer.
-
The mixture is incubated at 37°C for 120 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the specificity of a Sigma-1 receptor antagonist.
Caption: Experimental workflow for validating antagonist specificity.
Signaling Pathways and Logical Relationships
The Sigma-1 receptor is a unique molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane. Its activation by agonists or inhibition by antagonists can modulate various downstream signaling pathways.
Caption: Simplified Sigma-1 receptor signaling pathway.
Conclusion
This compound demonstrates high affinity for the σ1 receptor, with a binding profile that warrants further investigation. Its selectivity against the σ2 receptor is modest compared to some other antagonists, and its notable affinity for the histamine H3 receptor suggests a potential for a multi-target pharmacological profile. This comparative guide provides a foundational dataset and standardized protocols to aid researchers in the continued evaluation and development of this and other novel Sigma-1 receptor antagonists. Further head-to-head comparative studies, particularly in functional and in vivo models, are necessary to fully elucidate the therapeutic potential of antagonist 5.
A Comparative Guide to Sigma-1 Receptor Antagonist 5 and Other Notable S1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. This guide provides a comparative analysis of "Sigma-1 receptor antagonist 5," a novel compound with a dual affinity for sigma-1 and histamine (B1213489) H3 receptors, against a selection of well-characterized sigma-1 receptor antagonists. The comparison is based on their binding affinities, selectivity, and functional activities as reported in preclinical studies.
Introduction to this compound
This compound, also known as compound 12, is a 4-pyridylpiperidine derivative that has demonstrated analgesic properties in models of nociceptive and neuropathic pain.[1] Its unique pharmacological profile, characterized by high affinity for both the sigma-1 receptor and the histamine H3 receptor, distinguishes it from many other S1R antagonists.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand to its target receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for this compound and other selected sigma-1 receptor antagonists for the sigma-1, sigma-2, and histamine H3 receptors.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Histamine H3 Receptor Ki (nM) | S2R/S1R Selectivity Ratio |
| This compound | 4.5 [1] | 10 [1] | 7.7 [1] | 2.2 |
| E-52862 (S1RA) | 17.0 ± 7.0[2] | >1000[3] | - | >58 |
| NE-100 | 0.86[4] | >47.3 | - | >55 |
| BD-1063 | 9[5] | 449[5] | - | ~50 |
| Haloperidol (B65202) | 2.8 | - | - | - |
| Rimcazole (B1680635) | ~500[6] | - | - | - |
Functional Antagonism
The functional activity of a receptor antagonist is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the antagonist required to inhibit a specific biological response by 50%.
| Compound | Functional Assay | IC50 (nM) |
| This compound | hH3R functional antagonism | 215[1] |
| NE-100 | Inhibition of PCP-induced head-weaving (in vivo ED50) | 0.12 mg/kg (oral)[7] |
| BD-1063 | Sigma-1 antagonism | 9[5] |
| Haloperidol | Inhibition of [11C]NMSP binding in human brain | 1.5 - 4.5[8] |
| Rimcazole | Inhibition of [3H]-(+)-SKF 10,047 binding | 500[6] |
Note: Data for direct functional antagonism of S1R by "this compound" in a specific in vitro functional assay was not available in the provided search results. The in vivo efficacy in pain models suggests a functional antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to sigma-1 receptor signaling and the experimental procedures used to characterize these antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E-52862 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NE 100 hydrochloride | Sigma1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of neuroreceptors in living human brain. v. endogenous neurotransmitter inhibition of haloperidol binding in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: S1RA (E-52862) versus Haloperidol as Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel and selective Sigma-1 receptor antagonist, S1RA (also known as E-52862), and the well-established antipsychotic drug with significant Sigma-1 receptor affinity, Haloperidol. This objective analysis is intended to inform research and development decisions by presenting key efficacy parameters, supported by experimental data and detailed methodologies.
Executive Summary
The Sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain.[1][2][3] S1RA (E-52862) is a first-in-class, highly selective S1R antagonist that has undergone clinical trials for the treatment of neuropathic pain.[1][3][4][5][6] Haloperidol, a conventional antipsychotic, is known to possess a high affinity for the S1R, acting as an antagonist.[7][8][9][10] This guide will dissect the comparative efficacy of these two compounds, focusing on their binding affinity, selectivity, functional antagonism, and in vivo performance.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for S1RA and Haloperidol, providing a clear comparison of their biochemical and pharmacological properties.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) |
| S1RA (E-52862) | Sigma-1 | Human | 17.0 ± 7.0[4][11] |
| Sigma-1 | Guinea Pig | 23.5[12] | |
| Sigma-2 | Guinea Pig | >1000[11] | |
| Sigma-2 | Rat | 9300 | |
| 5-HT2B | Human | 328[12][13] | |
| Haloperidol | Sigma-1 | - | High affinity[7][9][10] |
| Dopamine (B1211576) D2 | Rat | Nanomolar affinity[14][15] |
Note: Specific Ki values for Haloperidol at the Sigma-1 receptor can vary across different studies and experimental conditions, but it is consistently reported to have high affinity.
Table 2: In Vivo Efficacy in Neuropathic Pain Models
| Compound | Pain Model | Species | Key Findings |
| S1RA (E-52862) | Oxaliplatin-induced peripheral neuropathy | Mice | Prevents mechanical and cold hypersensitivity.[12] |
| Formalin-induced nociception | Mice | Dose-dependently inhibits nociceptive behaviors.[13] | |
| Capsaicin-induced mechanical hypersensitivity | Mice | Dose-dependently reverses hypersensitivity.[13] | |
| Sciatic nerve injury-induced hypersensitivity | Mice | Dose-dependently inhibits mechanical and thermal hypersensitivity.[13] | |
| Chronic constriction injury of the infraorbital nerve | Rats | Reduces mechanical allodynia.[16] | |
| Streptozotocin-induced diabetic polyneuropathy | Rats | Reduces mechanical hyperalgesia.[16] | |
| Haloperidol | Various motor function models | Rats | Induces dystonia when microinjected into the red nucleus, an effect linked to its sigma receptor activity.[10] |
Note: While Haloperidol's effects on motor control via sigma receptors are documented, extensive data on its efficacy in neuropathic pain models comparable to S1RA is less readily available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize S1RA and Haloperidol.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues expressing the target receptor (e.g., guinea pig liver for Sigma-1 receptors, rat striatum for Dopamine D2 receptors) are homogenized in a suitable buffer (e.g., Tris-HCl).[17]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for Sigma-1 receptors, [3H]-YM-09151-2 for D2 receptors) is incubated with the membrane preparation.[14][17]
-
Increasing concentrations of the unlabeled test compound (S1RA or Haloperidol) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known ligand that saturates the receptors.[18]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Models of Neuropathic Pain
Objective: To evaluate the analgesic efficacy of a test compound in animal models that mimic human neuropathic pain conditions.
Example Protocol: Oxaliplatin-Induced Cold Allodynia in Mice
-
Induction of Neuropathy:
-
Mice are administered oxaliplatin (B1677828) (a chemotherapeutic agent known to cause peripheral neuropathy) intraperitoneally.[19]
-
-
Drug Administration:
-
S1RA (or vehicle control) is administered to the mice, typically via intraperitoneal injection, at various doses.[19]
-
-
Behavioral Testing (Acetone Test for Cold Allodynia):
-
A drop of acetone (B3395972) is applied to the plantar surface of the mouse's hind paw.
-
The duration of paw withdrawal, licking, or flinching is measured. A heightened response in oxaliplatin-treated animals compared to controls indicates cold allodynia.
-
The ability of the test compound to reduce this response is quantified.
-
-
Data Analysis:
-
The responses are scored, and statistical analysis is performed to determine the significance of the drug's effect compared to the vehicle-treated group.
-
Mandatory Visualization
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[20][21][22][23] It modulates a variety of signaling pathways, primarily through its interaction with other proteins and its influence on intracellular calcium signaling.
Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This comparative guide highlights the distinct profiles of S1RA (E-52862) and Haloperidol as Sigma-1 receptor antagonists. S1RA demonstrates high selectivity for the Sigma-1 receptor over the Sigma-2 subtype and a panel of other receptors.[4][11] This selectivity is a key differentiator from Haloperidol, which exhibits high affinity for multiple receptors, most notably the dopamine D2 receptor, which is central to its antipsychotic effects.[15][24]
The preclinical in vivo data strongly supports the efficacy of S1RA in various models of neuropathic pain.[16][19][25] While Haloperidol's interaction with the Sigma-1 receptor is well-established and linked to some of its motor effects, its potential as a primary analgesic for neuropathic pain through this mechanism is less clear from the available literature.
For researchers and drug development professionals, the high selectivity of S1RA suggests a more targeted therapeutic approach with a potentially lower risk of off-target effects compared to a non-selective compound like Haloperidol. The extensive preclinical and emerging clinical data for S1RA in the context of pain underscores its potential as a novel analgesic. Further research into the nuanced roles of the Sigma-1 receptor in various pathologies will continue to illuminate the therapeutic potential of selective antagonists like S1RA.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-52862 - Wikipedia [en.wikipedia.org]
- 5. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 15. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. labs.penchant.bio [labs.penchant.bio]
- 23. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 24. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Cross-Validation of Sigma-1 Receptor Antagonist S1RA Effects in Different Preclinical Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of the selective Sigma-1 receptor (σ1R) antagonist, S1RA (also known as E-52862), across various preclinical models. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of S1RA and informing future research directions.
Introduction to S1RA and the Sigma-1 Receptor
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically enriched at the mitochondria-associated ER membrane (MAM).[1][2] It plays a crucial role in cellular stress signaling and modulates various cellular functions, including calcium homeostasis, ion channel activity, and neuronal signaling.[1][3][4] S1RA is a highly selective σ1R antagonist with a binding affinity (Ki) of 17.0 ± 7.0 nM.[5] Its selectivity has been confirmed against a wide panel of other receptors and enzymes.[5][6] Preclinical studies have demonstrated its efficacy in various conditions, particularly in neuropathic and inflammatory pain.[5][7][8][9]
Comparative Efficacy of S1RA in Preclinical Pain Models
S1RA has shown significant analgesic effects in a variety of animal models of pain, often demonstrating comparable or superior efficacy to standard-of-care treatments.
Neuropathic Pain
In models of neuropathic pain, S1RA has been shown to dose-dependently inhibit mechanical allodynia and thermal hyperalgesia.[7][8] Notably, in the partial sciatic nerve ligation model, S1RA exhibited greater analgesic potency compared to pregabalin, a gold standard for neuropathic pain treatment.[7] Repeated administration of S1RA in the spared nerve injury (SNI) model reduced cold, mechanical, and heat hypersensitivity without inducing analgesic tolerance.[10][11]
| Model | Species | Outcome Measure | S1RA Efficacy | Comparator Efficacy | Reference |
| Partial Sciatic Nerve Ligation | Mouse | Mechanical Allodynia (von Frey) | Dose-dependent inhibition; superior to pregabalin | Pregabalin showed less analgesic potency | [7] |
| Spared Nerve Injury (SNI) | Mouse | Mechanical Allodynia, Heat Hyperalgesia, Cold Allodynia | Attenuated all three hypersensitivities with acute and repeated administration | Not specified | [10][11] |
| Capsaicin-Induced Neuropathic Pain | Mouse | Mechanical Hypersensitivity | Dose-dependently inhibited | Not specified | [8] |
| Streptozotocin-Induced Diabetic Neuropathy | Not Specified | Not Specified | Significant analgesic effects | Not specified | [8][12] |
| Oxaliplatin-Induced Neuropathic Pain | Not Specified | Not Specified | Promising results | Not specified | [8][12] |
Inflammatory Pain
S1RA has also demonstrated robust efficacy in models of inflammatory pain.
| Model | Species | Outcome Measure | S1RA ED50 (mg/kg, i.p.) | Comparator Efficacy | Reference |
| Carrageenan-Induced Inflammation | Mouse | Mechanical Allodynia | 35.9 | Ibuprofen (B1674241) failed to reach maximum efficacy | [9] |
| Carrageenan-Induced Inflammation | Mouse | Thermal Hyperalgesia | 27.9 | Celecoxib failed to reach maximum efficacy | [9] |
| Complete Freund's Adjuvant (CFA) | Mouse | Mechanical Allodynia | 42.1 | Celecoxib failed to reach maximum efficacy | [9] |
| Formalin Test (Phase 1 & 2) | Rat/Mouse | Flinching/Licking Behavior | Dose-related attenuation of both phases | Not specified | [8][13] |
Importantly, the antinociceptive effect of S1RA in the carrageenan model does not appear to be mediated by a major anti-inflammatory (anti-oedema) action, as it did not reduce paw volume, unlike ibuprofen and celecoxib.[9] The effects of S1RA were absent in σ1R knockout mice, confirming its mechanism of action.[9]
Effects in Other CNS Disorder Models
While the primary focus of S1RA research has been on pain, the role of the σ1R in other central nervous system (CNS) disorders suggests broader therapeutic potential.
-
Ischemic Stroke: In a mouse model of middle cerebral artery occlusion (MCAO), S1RA reduced stroke damage, ameliorated post-stroke neurological deficits, and suppressed the overexpression of matrix metalloproteinase-9 (MMP-9).[14]
-
Psychiatric Disorders: While direct studies with S1RA are less reported in the provided context, σ1R antagonists, in general, have shown efficacy in animal models relevant to schizophrenia.[15] Conversely, σ1R agonists have shown potential in models of depression and anxiety.[15][16] The role of σ1R in these conditions suggests that S1RA could be a valuable tool for research in these areas.
-
Neurodegenerative Diseases: The σ1R is implicated in neurodegenerative diseases due to its role in mitigating ER stress and promoting cell survival.[3][17][18] While specific data on S1RA in models of Alzheimer's or Parkinson's disease were not detailed in the initial search, the known function of the receptor makes this a promising area for future investigation.
Signaling Pathways and Mechanism of Action
The Sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways.[3] Under conditions of cellular stress, σ1R translocates from the ER to other cellular compartments to interact with and regulate various proteins, including ion channels and receptors.[3]
The diagram below illustrates the proposed signaling pathway of the Sigma-1 receptor and the inhibitory action of S1RA.
Caption: Proposed Sigma-1 receptor signaling pathway and the inhibitory action of S1RA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of S1RA.
Formalin-Induced Pain Model
This model is used to assess nociceptive and inflammatory pain.
-
Animal Preparation: Rats or mice are habituated to the testing environment.
-
S1RA Administration: S1RA or vehicle is administered systemically (e.g., intraperitoneally) at various doses prior to formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Nociceptive behaviors, such as flinching and licking/biting of the injected paw, are quantified in two distinct phases: the acute phase (0-10 minutes) and the tonic phase (10-60 minutes).
-
Data Analysis: The duration or frequency of nociceptive behaviors is compared between S1RA-treated and vehicle-treated groups.
The diagram below outlines the workflow for the formalin-induced pain model.
Caption: Experimental workflow for the formalin-induced pain model.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This is a widely used model of peripheral neuropathic pain resulting from nerve injury.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.
-
Post-Operative Recovery: Animals are allowed to recover from surgery. Neuropathic pain symptoms typically develop over several days.
-
S1RA Administration: For acute studies, S1RA is administered after the development of neuropathic pain. For chronic studies, repeated administration may begin shortly before or after surgery.[10][11]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments, which are applied to the plantar surface of the paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) to determine the paw withdrawal latency.
-
Cold Allodynia: Evaluated by applying a drop of acetone (B3395972) to the paw and measuring the withdrawal response.
-
-
Data Analysis: Paw withdrawal thresholds or latencies are compared between the injured and uninjured paws and between S1RA-treated and vehicle-treated animals.
Conclusion
The selective Sigma-1 receptor antagonist S1RA demonstrates significant and robust efficacy across a range of preclinical models, particularly in neuropathic and inflammatory pain. Its performance is comparable, and in some cases superior, to existing therapeutic agents. The unique mechanism of action, targeting a key modulator of cellular stress and neuronal sensitization, positions S1RA as a promising candidate for further clinical development. The experimental data summarized in this guide provides a strong rationale for continued investigation into the therapeutic potential of S1RA for various neurological and psychiatric disorders.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 5. E-52862 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 11. iasp-pain.org [iasp-pain.org]
- 12. | BioWorld [bioworld.com]
- 13. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Effects of sigma receptor ligands on psychiatric disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of Sigma-1 receptor ameliorates anxiety-like behavior and cognitive impairments in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 18. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using Sigma-1 Receptor Antagonist 5 (E-5842)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sigma-1 Receptor Antagonist 5 (E-5842) with Alternative Antagonists, Supported by Experimental Data.
This guide provides a comprehensive comparison of the preclinical performance of Sigma-1 receptor (S1R) antagonist 5, also known as E-5842, with other commonly used S1R antagonists such as S1RA (E-52862), BD-1047, and NE-100. The focus is on the reproducibility of experimental findings, supported by quantitative data and detailed methodologies, to aid in the selection of the most appropriate tool compound for research and development.
Executive Summary
This compound (E-5842) is a high-affinity, preferential S1R antagonist that has been investigated primarily for its potential as an atypical antipsychotic. While direct comparative studies on the reproducibility of its effects are limited, an analysis of the existing literature allows for an indirect assessment. This guide synthesizes available data on binding affinities and in vivo effects to provide a framework for evaluating the consistency and reliability of experiments involving E-5842 and its alternatives.
Data Presentation: Comparative Binding Affinities
The binding affinity (Ki) of a ligand for its receptor is a fundamental and highly reproducible quantitative measure. The table below summarizes the reported Ki values for E-5842 and other selective S1R antagonists. Consistency in these values across different studies is a key indicator of the reliability of in vitro experiments.
| Compound | Sigma-1 (S1R) Ki (nM) | Sigma-2 (S2R) Ki (nM) | S1R/S2R Selectivity Ratio | Primary Investigated Use |
| E-5842 (Antagonist 5) | 4[1][2][3] | 220[1][2][3] | 55 | Antipsychotic[1][2][3] |
| S1RA (E-52862) | 17 | >5000 | >294 | Neuropathic Pain[4] |
| BD-1047 | 4.6 - 9.8 | 12.3 - 27.5 | ~1.3 - 5.9 | Antinociceptive, Antipsychotic |
| NE-100 | 0.9 - 3.4 | 120 - 480 | ~35 - 533 | Antipsychotic, Neuroprotective |
Data compiled from multiple preclinical studies. The range of Ki values reflects the inherent variability between different experimental setups, though the relative affinities and selectivities are generally consistent.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of research findings. Below are methodologies for key experiments cited in the literature for the characterization of S1R antagonists.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity and selectivity of a compound for the Sigma-1 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the Sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).
-
Membrane Preparation: Guinea pig brain or liver homogenates, which are rich in S1R.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test Compounds: E-5842 and other S1R antagonists.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-5 nM), and either buffer, non-specific binding control, or the test compound.
-
Incubate the mixture at 37°C for 150 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Antipsychotic-like Activity (Fos Expression)
This protocol assesses the potential of a compound to act as an atypical antipsychotic by measuring the induction of the immediate-early gene c-fos in specific brain regions.
Objective: To evaluate the effect of E-5842 on Fos protein expression in the rat brain.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Test Compound: E-5842 (e.g., 20 mg/kg, i.p.).
-
Control Vehicles: Saline or other appropriate vehicle.
-
Anesthetic: Pentobarbital or isoflurane.
-
Perfusion Solutions: Saline followed by 4% paraformaldehyde in phosphate (B84403) buffer.
-
Immunohistochemistry Reagents: Primary antibody against Fos protein, biotinylated secondary antibody, avidin-biotin-peroxidase complex, and diaminobenzidine (DAB).
-
Instrumentation: Microscope for cell counting.
Procedure:
-
Administer the test compound or vehicle to the rats.
-
After a set time (e.g., 2 hours), deeply anesthetize the animals.
-
Perfuse the animals transcardially with saline followed by the paraformaldehyde solution.
-
Dissect the brains and postfix them in the same fixative overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Cut coronal sections (e.g., 40 µm) through the brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).
-
Perform immunohistochemistry for Fos protein on the brain sections.
-
Quantify the number of Fos-immunoreactive nuclei in the specified brain regions using a microscope.
-
Compare the number of Fos-positive cells between the different treatment groups.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action of Sigma-1 receptor antagonists. Under basal conditions, the S1R resides at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), where it forms a complex with the chaperone protein BiP. Upon cellular stress or agonist stimulation, S1R dissociates from BiP and translocates to other cellular compartments to modulate the function of various ion channels and receptors. Antagonists are thought to stabilize the S1R-BiP complex, thereby inhibiting the downstream signaling events.
Caption: Sigma-1 Receptor Antagonist Mechanism of Action.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for conducting in vivo behavioral experiments to assess the effects of Sigma-1 receptor antagonists. Reproducibility in such studies is highly dependent on the standardization of each step, from animal handling to data analysis.
Caption: Standardized Workflow for In Vivo Behavioral Experiments.
Discussion on Reproducibility
While no studies directly quantify and compare the reproducibility of experiments using E-5842 versus other S1R antagonists, several factors can be considered:
-
In Vitro Assays: Radioligand binding assays, when performed with standardized protocols, are generally highly reproducible. The reported Ki values for E-5842 and other antagonists, while showing some variability, are within a consistent range, suggesting that in vitro characterization is reliable.
-
In Vivo Studies: The reproducibility of in vivo experiments is inherently more challenging due to biological variability and environmental factors. The preclinical data for E-5842's antipsychotic-like effects, such as the induction of Fos expression in specific brain regions, are consistent with the profiles of other atypical antipsychotics. However, the number of independent studies replicating these findings for E-5842 is limited compared to more widely used antagonists like S1RA.
-
Selectivity: E-5842's lower selectivity for S1R over S2R compared to S1RA could potentially lead to more variable results in experiments where S2R activity might influence the outcome. The high selectivity of S1RA may contribute to more consistent and interpretable data in studies focused specifically on S1R function.
Conclusion
This compound (E-5842) is a valuable tool for investigating the role of S1R, particularly in the context of psychosis. Its high affinity for S1R is well-documented and reproducible. For researchers prioritizing high selectivity to minimize potential off-target effects, S1RA may be a more suitable alternative. The choice of antagonist should be guided by the specific research question, the experimental model, and a thorough consideration of the compound's pharmacological profile. To enhance the reproducibility of any study involving S1R antagonists, strict adherence to detailed and standardized protocols is paramount.
References
- 1. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison of Sigma-1 Receptor Antagonist 5 and Its Analogs
The Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction.[1][2][3][4] The development of selective σ1R antagonists is a key area of research aimed at modulating cellular stress responses and neuronal signaling. This guide provides a head-to-head comparison of a specific σ1R antagonist, designated as compound 5 , and its analogs, with supporting experimental data and methodologies.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities of Sigma-1 receptor antagonist 5 and its analogs for the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. The data is derived from radioligand binding assays, and the affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | σ1 Receptor Affinity (pKi) | σ2 Receptor Affinity (pKi) | σ1/σ2 Selectivity Ratio | Reference Compound |
| 1 | 9.14 ± 0.08 | 5.95 ± 0.07 | 1549 | Lead Compound |
| 2 | 9.99 ± 0.05 | 5.85 ± 0.06 | 13804 | Analog |
| 3 | 10.05 ± 0.07 | 5.25 ± 0.05 | 63096 | Analog |
| 4a (trans) | 7.23 ± 0.06 | 6.45 ± 0.07 | 6 | Analog |
| 4b (cis) | 8.00 ± 0.07 | 6.55 ± 0.06 | 28 | Analog |
| 5a (trans) | 7.60 ± 0.05 | 6.60 ± 0.05 | 10 | Antagonist 5 |
| 5b (cis) | 7.55 ± 0.06 | 6.51 ± 0.07 | 11 | Analog |
Data sourced from Rossi et al., 2020.[5][6]
Another compound, also referred to as "Sigma-1 receptor antagonist 5" (or compound 12 in its original publication), is a 4-pyridylpiperidine derivative with the following binding affinities:
-
σ1R: Ki = 4.5 nM
-
σ2R: Ki = 10 nM
-
Histamine H3 Receptor (hH3R): Ki = 7.7 nM, IC50 = 215 nM[7]
Due to the different reporting formats (pKi vs. Ki), a direct numerical comparison in the same table is not appropriate. However, it is clear that both sets of compounds exhibit nanomolar affinity for the σ1 receptor.
Experimental Protocols
Radioligand Binding Assays for σ1 and σ2 Receptors
The binding affinities of the compounds for σ1 and σ2 receptors were determined using radioligand binding assays with guinea pig brain and rat liver membranes, respectively.[5][6]
Objective: To determine the inhibitory constant (Ki) of the test compounds for the σ1 and σ2 receptors.
Materials:
-
Guinea pig brain membranes (for σ1 receptor source)
-
Rat liver membranes (for σ2 receptor source)
-
[³H]-(+)-pentazocine (radioligand for σ1 receptors)
-
[³H]-di-o-tolylguanidine (DTG) (radioligand for σ2 receptors, in the presence of excess (+)-pentazocine to block σ1 sites)
-
Test compounds (this compound and its analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.
-
Binding Assay:
-
For σ1 receptor binding , incubate the guinea pig brain membranes with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compounds.
-
For σ2 receptor binding , incubate the rat liver membranes with [³H]-DTG in the presence of a saturating concentration of (+)-pentazocine (to block its binding to σ1 receptors) and varying concentrations of the test compounds.
-
-
Incubation: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
Under basal conditions, the σ1R resides at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it is complexed with the binding immunoglobulin protein (BiP), an ER chaperone.[1][2][8] Upon stimulation by ligands (agonists) or cellular stress, the σ1R dissociates from BiP and can then interact with various client proteins, including ion channels and receptors, to modulate their function.[1][2][8] Antagonists, on the other hand, are thought to stabilize the σ1R-BiP complex, preventing the dissociation and subsequent signaling events.[1]
Caption: Sigma-1 Receptor Activation and Antagonism.
General Experimental Workflow for Preclinical Evaluation of σ1R Antagonists
The preclinical evaluation of novel σ1R antagonists typically follows a multi-step process, starting from in vitro characterization to in vivo efficacy and safety assessment in animal models of specific pathologies, such as neuropathic pain.
Caption: Preclinical Evaluation Workflow for σ1R Antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Potential of Sigma-1 Receptor Antagonists: A Comparative Guide to Preclinical Research Findings
A deep dive into the statistical validation and experimental data of leading Sigma-1 receptor antagonists, offering a comparative analysis for researchers and drug development professionals.
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged as a promising therapeutic target for a range of neurological disorders, most notably neuropathic pain.[1][2] Antagonism of this receptor has been shown to modulate pain signaling pathways and enhance the efficacy of opioids without exacerbating their side effects.[1] This guide provides a comparative overview of the preclinical research findings for several key S1R antagonists, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows to aid in the objective evaluation of these compounds.
Comparative Analysis of Sigma-1 Receptor Antagonists
The following tables summarize the binding affinities, selectivity, and in vivo efficacy of several notable S1R antagonists from recent preclinical studies.
Table 1: Binding Affinity and Selectivity
| Compound | S1R Binding Affinity (Ki, nM) | S2R Binding Affinity (Ki, nM) | S1R/S2R Selectivity Ratio | Other Receptor Affinities | Reference |
| S1RA (E-52862) | 17 | 6300 | 370.6 | - | [3] |
| RC-752 | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results | - | [2] |
| SI 1/28 | High affinity (exact Ki not in provided text) | - | 423-fold more selective for S1R over S2R | - | [4] |
| Compound 3 (1,3-dioxane derivative) | Very high affinity (pKi) | Lower affinity than S1R | 63,096 | Submicromolar affinity for δ-opioid receptor | [5] |
| PW507 | High potency | - | - | - | [6] |
| Compound 10 (triazole-based) | Potent binding affinity | High selectivity over S2R | High | High selectivity over 87 other human targets | [7] |
| CM-304 | - | - | >100-fold selectivity over S2R | - | [8] |
| AZ-66 | - | - | - | - | [8] |
| Compound 5 | 3.61 | 48.3 | 13.4 | - | [9] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Route of Administration | Effective Dose (ED50 or equivalent) | Key Findings | Reference |
| S1RA (E-52862) | Oxaliplatin-induced peripheral neuropathy (clinical) | - | - | Effective in ameliorating neuropathy | [2] |
| RC-752 | Mechanical allodynia (nerve ligation) | Intraperitoneal (i.p.) | 5, 10, 25, 50 mg/Kg | Dose-dependent antinociceptive activity | [2] |
| SI 1/28 | Formalin test (inflammatory) | i.p. | ED50: 13.2 mg/kg | Dose-dependent antinociception | [4] |
| SI 1/28 | Acetic acid writhing (visceral) | i.p. | ED50: 2.67 mg/kg | Dose-dependent antinociception | [4] |
| SI 1/28 | CCI-induced neuropathic pain | i.p. | - | Anti-allodynic effects | [4] |
| Compound 3 | Binge eating model | i.p. | - | Selectively blocked binge eating | [5] |
| PW507 | Streptozotocin-induced diabetic neuropathy | - | 20 mg/kg, BID | Attenuated mechanical allodynia after repeated dosing | [6] |
| Compound 10 | Formalin test (inflammatory) | - | - | Statistically significant analgesic effects | [7] |
| Compound 10 | Paclitaxel-induced neuropathic pain | - | - | Statistically significant analgesic effects | [7] |
| CM-304 & AZ-66 | CCI and cisplatin (B142131) neuropathic pain models | i.p. | 10–45 mg/kg | Dose-dependently reduced allodynia, equivalent to gabapentin (B195806) at higher doses | [8] |
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are descriptions of key assays commonly used in the preclinical validation of Sigma-1 receptor antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity and selectivity of a compound for its target receptor. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., guinea pig brain for S1R, rat liver for S2R).
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for S1R) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and unbound radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.
Formalin Test
This is a widely used model of inflammatory pain that assesses the behavioral response to a subcutaneous injection of formalin into the paw. The test has two distinct phases:
-
Phase 1 (0-5 minutes post-injection): An acute phase reflecting direct chemical stimulation of nociceptors.
-
Phase 2 (20-30 minutes post-injection): A tonic phase involving inflammatory processes and central sensitization.
The test compound is administered prior to the formalin injection, and the time spent licking or biting the injected paw is recorded as a measure of pain. A reduction in this behavior indicates an analgesic effect.[2][4]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain symptoms, such as mechanical allodynia (pain in response to a non-painful stimulus). The procedure involves:
-
Surgery: The sciatic nerve is exposed, and loose ligatures are placed around it.
-
Post-operative Recovery: Animals are allowed to recover for a period, during which neuropathic pain behaviors develop.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments of varying stiffness applied to the paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.
-
Drug Administration: The test compound is administered, and the paw withdrawal threshold is measured at different time points to assess its anti-allodynic effect. An increase in the paw withdrawal threshold indicates a reduction in pain sensitivity.[2][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in a clearer understanding of the research. The following diagrams were generated using Graphviz (DOT language).
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Preclinical Validation Workflow for S1R Antagonists.
References
- 1. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. frontiersin.org [frontiersin.org]
- 9. iris.unito.it [iris.unito.it]
A Comparative Guide to the Independent Verification of Sigma-1 Receptor Antagonist Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to independently verify the binding site of antagonists to the Sigma-1 receptor (S1R), a unique intracellular chaperone protein.[1][2][3] Understanding the precise binding interaction is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document outlines key experimental protocols and presents data in a comparative format to aid in the design and interpretation of validation studies.
Experimental Approaches for Binding Site Verification
The determination and verification of a ligand's binding site on the S1R can be achieved through a combination of biochemical, biophysical, and computational techniques. The following table summarizes the most common experimental approaches, their principles, and the nature of the data they provide.
| Experimental Technique | Principle | Quantitative Data Generated | Key Insights |
| Radioligand Binding Assays | Measures the direct interaction of a radiolabeled ligand with the receptor, often in competition with an unlabeled antagonist. | Binding affinity (Ki, Kd), IC50 values. | Provides quantitative measure of binding affinity and can distinguish between competitive and allosteric binding. |
| Photoaffinity Labeling | A photoreactive version of the antagonist is used to covalently label the receptor upon UV irradiation. The labeled protein is then isolated and the binding site identified by protein sequencing or mass spectrometry. | Identification of specific amino acid residues or domains involved in binding. | Provides direct evidence of the physical interaction and location of the binding site.[1][4][5][6][7] |
| Site-Directed Mutagenesis | Specific amino acid residues within the putative binding pocket are mutated, and the effect on antagonist binding affinity is measured. | Changes in binding affinity (Ki, Kd) compared to the wild-type receptor. | Identifies critical residues for ligand recognition and binding.[4][8][9] |
| X-ray Crystallography / Cryo-EM | Provides a high-resolution, three-dimensional structure of the receptor in complex with the antagonist. | Atomic coordinates of the ligand-receptor complex. | Offers a detailed atomic-level view of the binding pose and interactions within the binding pocket.[3][10][11] |
| Computational Docking and Molecular Dynamics (MD) Simulations | In silico methods that predict the binding pose and affinity of a ligand to a receptor structure. | Binding energy scores, interaction fingerprints, conformational stability. | Can guide the design of mutagenesis experiments and provide a theoretical framework for understanding binding.[2][12][13][14][15] |
Detailed Experimental Protocols
1. Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of a non-radiolabeled S1R antagonist.
-
Methodology:
-
Prepare cell membrane homogenates expressing the Sigma-1 receptor. Guinea pig liver membranes are a common source.[2]
-
Incubate the membranes with a constant concentration of a radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine).
-
Add increasing concentrations of the unlabeled antagonist to compete for binding with the radioligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Photoaffinity Labeling
-
Objective: To covalently label and identify the amino acid residues in the S1R binding site that interact with an antagonist.
-
Methodology:
-
Synthesize a photoaffinity probe derivative of the antagonist, typically containing a photoreactive group (e.g., an azide).
-
Incubate the purified S1R protein or membrane preparations with the photoaffinity probe.
-
Expose the mixture to UV light to induce covalent cross-linking between the probe and the receptor.
-
Separate the labeled protein using SDS-PAGE.
-
Excise the labeled protein band and subject it to proteolytic digestion.
-
Analyze the resulting peptide fragments by mass spectrometry to identify the covalently modified amino acid(s).[4][5]
-
3. Site-Directed Mutagenesis
-
Objective: To assess the importance of specific amino acid residues for antagonist binding.
-
Methodology:
-
Based on structural data or photoaffinity labeling results, identify putative binding site residues.
-
Use site-directed mutagenesis to create mutant S1R constructs where the target residue is replaced (e.g., with alanine).
-
Express the mutant receptors in a suitable cell line.
-
Perform radioligand binding assays on membranes from cells expressing the mutant receptor to determine the binding affinity of the antagonist.
-
A significant change in binding affinity compared to the wild-type receptor indicates the importance of the mutated residue in ligand binding.[4][8]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in binding site verification and the functional context of S1R antagonists, the following diagrams are provided.
Caption: Workflow for independent verification of an S1R antagonist binding site.
Caption: Simplified signaling pathway of the Sigma-1 receptor and the inhibitory role of an antagonist.
Comparative Data of Known Sigma-1 Receptor Antagonists
The following table presents binding affinity data for well-characterized S1R antagonists, which can serve as a benchmark for evaluating novel compounds like "Antagonist 5".
| Antagonist | Chemical Class | Binding Affinity (Ki) for S1R | Reference |
| Haloperidol | Butyrophenone | ~2-5 nM | [10] |
| NE-100 | Benzamide | ~1-3 nM | [10] |
| PD144418 | Piperidine | ~0.5-2 nM | [11] |
| BD1047 | Piperazine | ~3-10 nM | [14] |
| Antagonist 5 | (To be determined) | (To be determined) |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue source.
By employing the methodologies outlined in this guide, researchers can rigorously and independently verify the binding site of novel Sigma-1 receptor antagonists. This comprehensive approach, combining biochemical, structural, and computational data, is essential for advancing the development of selective and effective therapeutics.
References
- 1. Photoaffinity labeling of the Sigma-1 Receptor with N-(3-(4-nitrophenyl)propyl)-N-dodecylamine (4-NPPC12) – Evidence for Receptor Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mapping receptor binding sites in interleukin (IL)-1 receptor antagonist and IL-1 beta by site-directed mutagenesis. Identification of a single site in IL-1ra and two sites in IL-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of the human σ1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand docking in the sigma-1 receptor compared to the sigma-1 receptor-BiP complex and the effects of agonists and antagonists on C. elegans lifespans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sequence analysis, structure and binding site prediction of Sigma 1 receptor protein by in silico method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sigma-1 Receptor Antagonists: E-52862, BD-1047, and NE-100 in Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders. Its role in modulating key cellular processes, including calcium signaling, ion channel activity, and cellular stress responses, has spurred the development of selective ligands to probe its function and therapeutic potential. This guide provides a comparative analysis of three prominent S1R antagonists: E-52862, BD-1047, and NE-100, examining their performance in both healthy and diseased states, with a focus on neuropathic pain.
Comparative Efficacy in Neuropathic Pain Models
Neuropathic pain, a chronic condition resulting from nerve damage, represents a significant area of investigation for S1R antagonists. Preclinical studies have demonstrated the analgesic potential of E-52862, BD-1047, and NE-100 in various animal models of this debilitating condition.
| Antagonist | Animal Model | Pain Modality | Key Findings | Reference |
| E-52862 | Rat | Trigeminal Neuropathic Pain (IoN) | Dose-dependently reduced mechanical allodynia. | [1] |
| Rat | Streptozotocin (STZ)-induced Diabetic Neuropathy | Reduced mechanical hyperalgesia. Repeated administration showed increased efficacy. | [1] | |
| Rat | Oxaliplatin (OX)-induced Neuropathy | Reversed cold allodynia. Repeated administration enhanced the antinociceptive effect. | [1] | |
| BD-1047 | Rat | Bone Cancer Pain | Attenuated mechanical allodynia and reduced microglial activation. | [2] |
| Rat | Chronic Compression of Dorsal Root Ganglion (CCD) | Dose-dependently suppressed the induction of mechanical and cold allodynia. | [3] | |
| Mouse | Orofacial Formalin Model | Produced significant anti-nociceptive effects in both phases of the formalin test. | [4] | |
| NE-100 | Rat | Phencyclidine (PCP)-induced Cognitive Dysfunction | Attenuated cognitive deficits in a water maze task, suggesting a role in modulating NMDA receptor-related pathways implicated in pain. | [5] |
Performance in Healthy vs. Diseased States
A crucial aspect of drug development is understanding a compound's effects in both healthy and pathological conditions.
E-52862: Phase I clinical trials in healthy volunteers have shown that E-52862 is well-tolerated with a favorable safety profile. These studies reported no serious adverse events and a pharmacokinetic profile suitable for once-daily oral administration[6]. In diseased states, particularly in patients with chronic postsurgical neuropathic pain, E-52862 demonstrated a statistically significant reduction in pain scores compared to placebo[7]. In patients with painful diabetic neuropathy, while a reduction in pain intensity was observed, a high placebo response rate made it difficult to differentiate the drug's effect[7].
BD-1047: In preclinical models, BD-1047 has shown significant efficacy in reducing pain-related behaviors in various models of inflammatory and neuropathic pain[2][3][4]. Studies in healthy animals have primarily focused on its antagonistic properties at the Sigma-1 receptor without reporting significant adverse physiological or behavioral effects at therapeutic doses. For instance, in healthy rats, BD-1047 did not produce significant changes in cardiovascular parameters[8].
NE-100: Preclinical studies have highlighted the antipsychotic-like potential of NE-100, as it antagonized behaviors induced by PCP and (+)SKF10047 without causing catalepsy, a common side effect of typical neuroleptics[9]. In healthy animals, NE-100 did not affect dopamine (B1211576) agonist-induced stereotyped behavior or hyperactivity[9]. While direct evidence in neuropathic pain models is less extensive compared to E-52862 and BD-1047, its ability to modulate NMDA receptor-ion channel complexes suggests a potential role in pain modulation[10].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these S1R antagonists.
Von Frey Test for Mechanical Allodynia
The von Frey test is a widely used method to assess mechanical sensitivity.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.
-
Procedure: Animals are placed on an elevated mesh floor in individual chambers and allowed to acclimate. The filaments are applied perpendicularly to the plantar surface of the hind paw with increasing force until the animal withdraws its paw. The force at which the withdrawal occurs is recorded as the paw withdrawal threshold (PWT). In the "up-down" method, a series of filaments are applied to determine the 50% withdrawal threshold.
-
Data Analysis: The PWT or 50% withdrawal threshold is calculated and compared between treatment groups. A higher threshold indicates a reduction in mechanical sensitivity (analgesia).
Formalin Test for Inflammatory Pain
The formalin test assesses the response to a persistent chemical noxious stimulus.
-
Procedure: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw. The animal's behavior is then observed for a set period (e.g., 45-60 minutes). The time spent licking, biting, or flinching the injected paw is recorded. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-45 minutes).
-
Data Analysis: The duration of nociceptive behaviors in each phase is quantified and compared between treatment groups. A reduction in these behaviors indicates an antinociceptive effect.
Hot Plate Test for Thermal Nociception
The hot plate test measures the response to a thermal stimulus.
-
Apparatus: A temperature-controlled metal plate.
-
Procedure: The animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C). The latency to a nocifensive response, such as licking a paw or jumping, is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The latency to respond is measured and compared between groups. An increased latency suggests an analgesic effect.
Signaling Pathways and Mechanisms of Action
The Sigma-1 receptor modulates a complex network of intracellular signaling pathways. Antagonism of this receptor can lead to a cascade of downstream effects that contribute to its therapeutic potential.
General Sigma-1 Receptor Signaling
The S1R is a ligand-operated chaperone protein at the endoplasmic reticulum (ER). Under resting conditions, it is associated with the Binding immunoglobulin Protein (BiP). Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, where it interacts with and modulates the function of various proteins, including ion channels (e.g., NMDA receptors, voltage-gated calcium channels) and other signaling molecules.
Specific Mechanisms of the Antagonists
While all three compounds act as S1R antagonists, they may exert their effects through subtly different downstream mechanisms.
E-52862: Preclinical evidence suggests that E-52862's analgesic effects are linked to its ability to modulate central sensitization in the spinal cord. By antagonizing S1R, E-52862 can inhibit the potentiation of NMDA receptor activity, a key process in the development and maintenance of neuropathic pain.
BD-1047: Studies have shown that BD-1047 can reduce nociceptive responses by inhibiting the phosphorylation of p38 MAPK in the trigeminal nucleus caudalis[4]. p38 MAPK is a key signaling molecule involved in inflammatory and neuropathic pain pathways. Furthermore, BD-1047 has been shown to reduce the activation of microglia, the primary immune cells of the central nervous system, which play a crucial role in the pathogenesis of neuropathic pain[2].
NE-100: NE-100 has been shown to indirectly modulate the NMDA receptor-ion channel complex[10]. This suggests that its mechanism of action may involve altering the excitability of neurons by interfering with glutamatergic signaling, a fundamental process in pain transmission and synaptic plasticity.
Conclusion
The Sigma-1 receptor antagonists E-52862, BD-1047, and NE-100 have all demonstrated potential in preclinical models relevant to neurological disorders, particularly neuropathic pain. E-52862 has progressed the furthest in clinical development, with promising results in patients. BD-1047 and NE-100, while having less extensive clinical data, have provided valuable insights into the specific signaling pathways modulated by S1R antagonism. The comparative analysis of these compounds highlights the therapeutic potential of targeting the Sigma-1 receptor and underscores the importance of understanding their distinct mechanistic nuances for the development of novel and effective treatments for a range of debilitating conditions. Further head-to-head comparative studies will be invaluable in delineating the specific advantages of each antagonist for different disease states.
References
- 1. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of NE-100, a novel sigma receptor ligand, on phencyclidine-induced cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-52862 - Wikipedia [en.wikipedia.org]
- 7. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular and metabolic effects of circulating epinephrine and norepinephrine. Concentration-effect study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NE-100, a novel sigma receptor ligand: in vivo tests [pubmed.ncbi.nlm.nih.gov]
- 10. NE-100, a novel sigma ligand: effects on [3H]TCP binding to intact primary cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sigma-1 Receptor Antagonist 5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of novel research compounds like Sigma-1 receptor antagonist 5 is a critical component of laboratory safety and environmental stewardship. While specific disposal protocols for a compound designated as "this compound" are not publicly available, this guide provides essential, step-by-step procedures for its safe handling and disposal based on established best practices for novel chemical entities. The paramount principle is to treat all new or uncharacterized substances as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling
Before beginning any work with a new compound, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier. The SDS contains critical information regarding physical and chemical properties, hazards, and emergency procedures.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Avoid the creation of dust or aerosols.
-
Prohibit eating, drinking, and smoking in laboratory areas where chemicals are handled.
Step-by-Step Disposal Protocol
The disposal of any research chemical must comply with all local, state, and federal regulations. The following is a general protocol that should be adapted to your institution's specific requirements.
Step 1: Waste Identification and Classification All chemical waste should be considered hazardous until proven otherwise.[1] Unless explicitly stated in the SDS and confirmed by your EHS department, this compound waste should be managed as a hazardous chemical waste stream.
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated materials such as gloves, weigh boats, and absorbent paper, in a designated, leak-proof solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is important to avoid mixing incompatible waste streams; for instance, halogenated and non-halogenated solvents should generally be kept separate.[1]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[1]
Step 3: Container Management and Labeling Proper container selection and labeling are essential for safe storage and disposal.
-
Container Integrity: Waste containers must be in good condition, free from leaks or external contamination, and compatible with the chemical waste they hold.[2] Always keep waste containers securely closed except when adding waste.[1][3]
-
Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name(s) of the contents (avoiding abbreviations or formulas).[4]
-
The approximate concentration of each component.
-
The date when waste was first added to the container (accumulation start date).[4]
-
The name and location of the principal investigator's laboratory.[4]
-
Step 4: Storage and Accumulation Hazardous waste must be stored in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[5]
-
Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tub, to contain any potential leaks or spills.[2][4]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be accumulated in your laboratory. For acutely toxic waste, this limit may be as low as one quart.[5]
Step 5: Arranging for Disposal Contact your institution's EHS department to schedule a pickup for your chemical waste. Provide them with all necessary documentation and information about the waste stream.
Quantitative Data and Properties
For any novel compound, determining its physical and chemical properties is a prerequisite for safe handling and disposal. This information should be documented in the compound's SDS. In the absence of specific data for "this compound," the following table highlights the critical information that must be obtained from the supplier.
| Property | Importance for Disposal | Data for this compound |
| Chemical Formula | Essential for identification and classification of the waste. | Consult supplier's SDS |
| Molecular Weight | Used in various calculations for waste management and characterization. | Consult supplier's SDS |
| Appearance | Helps in the visual identification of the compound. | Consult supplier's SDS |
| Solubility | Determines appropriate solvents for decontamination and cleaning, and influences environmental fate. | Consult supplier's SDS |
| Melting/Boiling Point | Indicates the physical state of the compound under different temperatures and informs storage conditions. | Consult supplier's SDS |
| Hazard Class | Critical for proper segregation, labeling, and selection of disposal methods (e.g., flammable, corrosive, toxic). | Consult supplier's SDS |
Experimental Protocols and Signaling Pathways
While specific experimental protocols involving this compound are not available, research with novel compounds of this class would typically involve a range of in vitro and in vivo assays to determine their efficacy and safety profile.[4] These could include enzyme inhibition assays, cell-based functional assays, pharmacokinetic studies, and in vivo efficacy studies in animal models of relevant diseases.[4] All such experimental protocols must include detailed safety precautions for handling the compound at each stage.
The Sigma-1 receptor is a unique ligand-operated molecular chaperone that modulates the function of various proteins, including ion channels and G-protein-coupled receptors.[6] Antagonists of this receptor have shown promise in preclinical models of neuropathic pain.[7][8]
Caption: A workflow for the safe disposal of novel research chemicals.
Caption: Mechanism of action for Sigma-1 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
